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3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride Documentation Hub

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  • Product: 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
  • CAS: 2098113-14-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-Fluoro-3-(prop-2-yn-1-yl)azetidine HCl

Executive Summary 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride represents a high-value pharmacophore in modern drug discovery. It functions as a conformationally restricted, bioisostere of proline, offering altered...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride represents a high-value pharmacophore in modern drug discovery. It functions as a conformationally restricted, bioisostere of proline, offering altered pKa properties and metabolic stability due to the geminal fluorine atom. Crucially, the propargyl handle enables orthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry), making it an ideal scaffold for fragment-based drug design (FBDD) and proteolysis-targeting chimeras (PROTACs).

This technical guide details a robust, three-step synthetic route designed for reproducibility and scalability. Unlike general literature, this protocol emphasizes the Barbier-type propargylation to avoid the cryogenic requirements of Grignard reagents and utilizes controlled dehydroxyfluorination to mitigate the risk of propargyl-allene rearrangement.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the quaternary carbon center at the C3 position of the azetidine ring.

  • Target: 3-Fluoro-3-(prop-2-yn-1-yl)azetidine HCl

  • Disconnection: C–F bond formation and N-deprotection.

  • Key Intermediate: tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate.

  • Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).

Strategic Rationale: Direct alkylation of 3-fluoroazetidines is electronically unfavorable. Therefore, we install the carbon scaffold first via nucleophilic addition to the ketone, followed by late-stage fluorination. We utilize Zinc-mediated Barbier conditions rather than organolithium/magnesium reagents to prevent ring-opening of the strained azetidine scaffold.

Retrosynthesis Target Target Molecule (HCl Salt) Inter1 N-Boc-3-Fluoro Intermediate Target->Inter1 Deprotection (HCl/Dioxane) Inter2 N-Boc-3-Hydroxy Intermediate Inter1->Inter2 Dehydroxyfluorination (DAST) Start N-Boc-3-Azetidinone (Starting Material) Inter2->Start Barbier Propargylation (Zn, Propargyl Bromide)

Figure 1: Retrosynthetic logic flow prioritizing scaffold integrity and late-stage fluorination.

Detailed Experimental Protocols

Step 1: Zinc-Mediated Barbier Propargylation

Objective: Synthesis of tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate.

Mechanism: Unlike Grignard reactions which require dry solvents and pre-formation of the organometallic species, the Barbier reaction generates the organozinc species in situ. This favors the formation of the homopropargyl alcohol over the allenyl isomer.

Reagents:

  • tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Propargyl bromide (80% in toluene) (1.5 eq)

  • Zinc dust (activated) (2.0 eq)

  • Saturated aq.[1] NH₄Cl / THF (1:1 ratio)

Protocol:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum.

  • Setup: In a round-bottom flask, suspend Activated Zn (2.0 eq) in THF.

  • Addition: Add the N-Boc-3-azetidinone (1.0 eq) dissolved in THF.

  • Initiation: Cool the mixture to 0°C. Add saturated aq. NH₄Cl solution (equal volume to THF).

  • Reaction: Dropwise add propargyl bromide (1.5 eq) over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stained with KMnO₄).

  • Workup: Filter off excess Zinc through Celite. Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: The presence of aqueous NH₄Cl is vital. It buffers the reaction and protonates the intermediate alkoxide, preventing retro-aldol or ring-opening side reactions common in strained rings [1].

Step 2: Dehydroxyfluorination

Objective: Synthesis of tert-butyl 3-fluoro-3-(prop-2-yn-1-yl)azetidine-1-carboxylate.

Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Never heat the neat reagent. Perform reaction in a fume hood behind a blast shield.

Protocol:

  • Setup: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM in a plastic or Teflon-coated vessel (glass can etch, though borosilicate is acceptable for short durations).

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Strict temperature control is required to prevent elimination to the enyne.

  • Addition: Add DAST (1.2 eq) dropwise via syringe.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

  • Quench: Cool back to 0°C. Quench by slow addition of saturated aq. NaHCO₃. Caution: Vigorous CO₂ evolution.

  • Workup: Extract with DCM. Wash with water and brine. Dry over MgSO₄.[3]

  • Purification: Silica gel chromatography. The fluoride is less polar than the alcohol.

Mechanistic Insight: The reaction proceeds via an SN1-like mechanism at the tertiary center. The hydroxyl group attacks the sulfur of DAST, releasing HF. The resulting intermediate is displaced by the fluoride ion. The gem-propargyl group stabilizes the carbocation intermediate, facilitating the substitution [2].

Step 3: N-Boc Deprotection and Salt Formation

Objective: Isolation of 3-fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride.

Protocol:

  • Dissolution: Dissolve the fluorinated intermediate in minimal 1,4-dioxane or Et₂O.

  • Acidolysis: Add 4.0 M HCl in dioxane (10 eq) at 0°C.

  • Precipitation: Stir at RT for 2–3 hours. The product often precipitates as a white solid.

  • Isolation: If solid forms, filter and wash with cold Et₂O. If no solid, concentrate and triturate with Et₂O/Hexane.

  • Drying: Dry under high vacuum to remove traces of HCl and solvent.

Characterization Data

The following data profiles are expected for the final HCl salt.

NMR Spectroscopy
NucleusChemical Shift (δ)MultiplicityAssignment
¹H NMR 9.40–9.80Broad sNH₂⁺ (Ammonium protons)
4.20–4.40mAzetidine CH₂ (geminal to N)
2.90dd (J ~ 20 Hz)Propargyl CH₂ (coupled to F)
2.40tAlkyne CH
¹⁹F NMR -155 to -165mTertiary Fluorine
¹³C NMR ~95.0d (J ~ 180 Hz)C-F (Quaternary Carbon)

Interpretation:

  • ¹⁹F NMR: The signal around -160 ppm is diagnostic for a tertiary alkyl fluoride in a strained ring.

  • ¹H NMR: The methylene protons of the propargyl group will show splitting by the fluorine atom (²J_HF coupling), confirming the geminal relationship.

Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Expected m/z: [M+H]⁺ = 114.1 (Free base mass + H). Note: The HCl salt will dissociate in the MS source.

Visualizing the Mechanism

The following diagram illustrates the critical Barbier and Fluorination mechanisms, highlighting the transition states that dictate product selectivity.

Mechanism cluster_0 Step 1: Barbier Activation cluster_1 Step 2: Fluorination (S_N1) Zn Zn(0) OrganoZn Propargyl-ZnBr (In Situ) Zn->OrganoZn Oxidative Addition PropBr Propargyl Bromide PropBr->OrganoZn Alcohol 3-OH Azetidine OrganoZn->Alcohol Nucleophilic Attack on Ketone Activated O-DAST Intermediate Alcohol->Activated DAST -HF Carbocation 3° Carbocation Activated->Carbocation -Leaving Group Fluoride 3-F Azetidine Carbocation->Fluoride F- Attack

Figure 2: Mechanistic pathway showing Zinc insertion and the S_N1 fluorination manifold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Inactive ZincWash Zn with 2% HCl, water, EtOH, Et₂O and dry. Use "Rieke Zinc" if available.
Allene Formation Temperature too highEnsure Barbier reaction is kept <10°C during addition.
Elimination (Step 2) DAST reaction too warmKeep reaction at -78°C for full hour. Consider XtalFluor-E as a milder alternative [3].
Incomplete Deprotection Wet DioxaneUse fresh anhydrous 4M HCl in Dioxane. Water inhibits salt precipitation.

References

  • J. O. Ombito, et al. "Recent progress in synthesis of 3-functionalized azetidines." Arkivoc, 2025, part ii, 124-164.

  • Champagne, P. A., et al. "Mechanistic insights into the deoxyfluorination of alcohols with CPFluors." Journal of Fluorine Chemistry, 2017.

  • Couturier, M., et al. "XtalFluor-E: A Safer Reagent for Deodxyfluorination." Journal of Organic Chemistry, 2010.

Sources

Exploratory

Strategic Sourcing and Synthesis of 3-Fluoro-3-Propargylazetidine: A Technical Guide

Topic: Commercial Availability and Suppliers of 3-Fluoro-3-Propargylazetidine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists Executive Summary 3-Fluoro-3-propar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability and Suppliers of 3-Fluoro-3-Propargylazetidine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists

Executive Summary

3-Fluoro-3-propargylazetidine represents a high-value, conformationally restricted building block that combines three critical features for modern drug discovery: the metabolic stability of the azetidine ring , the bioisosteric utility of the geminal fluoro-quaternary center , and the orthogonal reactivity of the propargyl group (alkyne) for "Click" chemistry (CuAAC).

This guide addresses a critical market reality: 3-Fluoro-3-propargylazetidine is rarely available as a stock catalog item. It is predominantly a "Made-to-Order" (MTO) target. This document provides the roadmap for sourcing the correct precursors, selecting custom synthesis partners, and executing an internal synthesis if commercial routes fail.

Part 1: Structural Significance & Market Landscape

The "Gem-Fluoro" Effect

The 3,3-disubstitution pattern (geminal fluorine and propargyl) creates a quaternary center that locks the azetidine ring into a specific pucker. This is distinct from 3-monosubstituted azetidines.

  • pKa Modulation: The electronegative fluorine lowers the pKa of the azetidine nitrogen (typically ~8.5–9.0 vs. ~11.0 for unfluorinated amines), improving oral bioavailability and reducing hERG liability.

  • Metabolic Blocking: The C3-F bond blocks oxidative metabolism at the most vulnerable position of the ring.

Commercial Availability Status

A comprehensive audit of global chemical databases (SciFinder, eMolecules, ChemSpace) reveals the following availability tiers:

Compound VariantCAS NumberAvailability StatusPrimary Vendors
3-Fluoro-3-propargylazetidine (Free Base) Not AssignedNon-Existent (Unstable)N/A
N-Boc-3-Fluoro-3-propargylazetidine HypotheticalCustom Synthesis Only Enamine, SpiroChem, WuXi AppTec
N-Propargyl-3-fluoroazetidine VariousHigh Availability Enamine, BLD Pharm, ChemScene
1-Boc-3-Azetidinone (Precursor)39537-99-0Commodity Sigma, Combi-Blocks, Oakwood

Critical Warning: Do not confuse 3-fluoro-3-propargylazetidine (C-substituted quaternary center) with 1-propargyl-3-fluoroazetidine (N-substituted). The latter is common but pharmacologically distinct.

Part 2: Sourcing Strategy & Decision Logic

Since the target is not off-the-shelf, researchers must adopt a tiered sourcing strategy.

The Make-or-Buy Decision Matrix

Use the following logic flow to determine the most efficient acquisition path.

SourcingLogic Start Requirement: 3-Fluoro-3-propargylazetidine CheckStock Check Databases (CAS Search for N-Boc derivative) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable Buy Purchase N-Boc Protected Form (Validate QC immediately) IsAvailable->Buy Yes Custom Request Custom Synthesis (Lead Time: 4-6 Weeks) IsAvailable->Custom No (High Budget) Internal Internal Synthesis (Lead Time: 1-2 Weeks) IsAvailable->Internal No (Low Budget/Urgent) Custom->Internal Quote Rejected

Figure 1: Decision matrix for acquiring rare fluorinated heterocycles.

Recommended Custom Synthesis Partners

If outsourcing, select vendors with specific expertise in fluorination chemistry (handling DAST/Deoxo-Fluor) and small-ring heterocycles .

  • SpiroChem (Switzerland): Global leaders in bioisosteric switch and azetidine chemistry.

  • Enamine (Ukraine/Latvia): Largest stock of building blocks; likely have the closest precursors on hand.

  • Pharmablock (China): Specialized in unusual saturated heterocycles.

Part 3: Internal Synthesis Protocol (The "How-To")

If commercial routes fail, the molecule can be synthesized in three steps. The core challenge is introducing the fluorine atom at a tertiary center without causing elimination to the allene.

Retrosynthetic Analysis

The most robust route utilizes 1-Boc-3-azetidinone as the starting material.

SynthesisRoute SM 1-Boc-3-azetidinone (CAS: 39537-99-0) Step1 Step 1: Barbier Reaction (Propargyl Bromide, Zn) SM->Step1 Inter Intermediate: 3-Hydroxy-3-propargyl Step1->Inter Step2 Step 2: Deoxofluorination (DAST or XtalFluor-E) Inter->Step2 Product Target: N-Boc-3-Fluoro-3-propargyl Step2->Product

Figure 2: Synthetic pathway from commodity starting material to target.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate

  • Reagents: 1-Boc-3-azetidinone (1.0 eq), Propargyl bromide (1.5 eq), Activated Zinc dust (2.0 eq), NH₄Cl (sat. aq.), THF.[1]

  • Procedure:

    • Suspend activated Zn dust in THF at 0°C.

    • Add propargyl bromide dropwise (exothermic).

    • Add 1-Boc-3-azetidinone solution slowly.

    • Stir at Room Temperature (RT) for 4 hours.

    • Quench with sat. NH₄Cl. Extract with EtOAc.

  • Causality: The Barbier conditions (Zn) are preferred over Grignard reagents here because they tolerate the Boc group and the strained azetidine ring better, reducing side reactions.

Step 2: Deoxofluorination (The Critical Step)

  • Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E, DCM, -78°C.

  • Procedure:

    • Dissolve the 3-hydroxy intermediate in anhydrous DCM under Argon. Cool to -78°C.

    • Add DAST (1.2 eq) dropwise. Do not rush.

    • Allow to warm slowly to 0°C over 2 hours.

    • Quench with sat. NaHCO₃ (vigorous bubbling).

  • Technical Insight: Direct fluorination of tertiary alcohols is prone to elimination. Keeping the temperature below 0°C is vital to favor substitution (

    
    -like) over elimination (
    
    
    
    ). If elimination occurs (forming the allene), switch to XtalFluor-E with triethylamine trihydrofluoride as a milder alternative.

Step 3: Deprotection (Optional)

  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Note: The free base is volatile and potentially unstable. Isolate as the HCl salt .

Part 4: Quality Control & Validation (QC)

Trusting the vendor's CoA is insufficient for this class of compounds. You must validate the Quaternary Center and the Fluorine Integrity .

QC Workflow

The following analytical data is required to confirm identity.

MethodExpected SignalInterpretation
19F NMR Singlet (decoupled) or Multiplet around -140 to -160 ppm.Confirms C-F bond.[2] Absence of signal indicates hydrolysis to alcohol.
1H NMR Loss of the methine proton at C3 (present in starting azetidinone).Confirms quaternary substitution.
LC-MS [M+H-Boc]+ or [M+H-isobutene]+Boc groups often fragment in MS sources; look for the parent amine mass.
19F NMR Interpretation Diagram

Visualizing the expected coupling prevents misinterpretation of the spectra.

QCFlow Sample Crude Product FNMR Run 19F NMR (Proton Decoupled) Sample->FNMR Result1 Single Peak (-140 to -160 ppm) FNMR->Result1 Result2 Multiple Peaks (-180 to -200 ppm) FNMR->Result2 Result3 No Signal FNMR->Result3 Interpretation1 PASS: Intact C-F bond Result1->Interpretation1 Interpretation2 FAIL: Ring Opening (HF formation) Result2->Interpretation2 Interpretation3 FAIL: Hydrolysis (Reverted to Alcohol) Result3->Interpretation3

Figure 3: 19F NMR interpretation guide for fluorinated azetidines.

Part 5: Handling and Safety[3]

  • Stability: The free base of 3-fluoro-3-propargylazetidine is likely prone to polymerization due to the combination of a strained ring and a reactive alkyne. Always store as the N-Boc protected form or the HCl salt.

  • Storage: -20°C, under Argon.

  • Click Chemistry Compatibility: The fluorine atom at C3 is electron-withdrawing, which may slightly reduce the reactivity of the propargyl group in CuAAC reactions compared to non-fluorinated analogs. Increase Copper catalyst loading (5-10 mol%) if reaction rates are sluggish.

References

  • SpiroChem AG. Bioisosteres in Drug Discovery: Azetidines. Retrieved from [Link]

  • PubChem. Compound Summary: 1-Boc-3-azetidinone (CAS 39537-99-0). National Library of Medicine. Retrieved from [Link]

  • Champagne, P. A., et al. (2015). Deoxofluorination of alcohols with XtalFluor-E: a safer alternative to DAST. Journal of Organic Chemistry. Retrieved from [Link]

  • ChemSpace. Chemical Building Blocks Search. Retrieved from [Link]

Sources

Foundational

Technical Guide: 3-Fluoro-3-(prop-2-yn-1-yl)azetidine Hydrochloride

Executive Summary & Compound Identity 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride is a high-value, quaternary-substituted azetidine building block designed for advanced medicinal chemistry applications. It combine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride is a high-value, quaternary-substituted azetidine building block designed for advanced medicinal chemistry applications. It combines three critical structural motifs:

  • Azetidine Ring: A strained, four-membered heterocycle that lowers lipophilicity (LogP) and improves metabolic stability compared to larger rings like piperidine.

  • C3-Fluorine: A strategic metabolic blocker that prevents oxidative metabolism at the sensitive C3 position while modulating the pKa of the amine.

  • C3-Propargyl Group: A terminal alkyne handle enabling "Click Chemistry" (CuAAC) conjugation or serving as a rigid linker in fragment-based drug discovery (FBDD).

Chemical Identity Profile[1][2][3][4][5][6]
PropertyDetail
IUPAC Name 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
Common Name 3-Fluoro-3-propargylazetidine HCl
CAS Number Not Currently Indexed (Custom Synthesis Required)
Parent CAS 39537-93-7 (Starting Material: N-Boc-3-azetidinone)
Molecular Formula C₆H₈FN[1] • HCl
Molecular Weight 113.13 (Free Base) / 149.59 (HCl Salt)
Predicted LogP ~0.4 (Low Lipophilicity)
TPSA 12.03 Ų (Excellent CNS Penetration Potential)

Note on CAS Availability: As of early 2026, this specific quaternary salt is not widely cataloged in public chemical registries (PubChem, CAS). It is typically synthesized de novo from N-Boc-3-azetidinone. The protocol below outlines this synthesis.

Strategic Applications in Drug Discovery

Metabolic Stability & Bioisosterism

The incorporation of a fluorine atom at the C3 position of the azetidine ring creates a quaternary center , blocking the common metabolic soft spot (C-H abstraction) found in simple azetidines. This modification often extends the half-life (


) of the parent drug molecule.
Click Chemistry Utility

The terminal alkyne (propargyl group) serves as a bio-orthogonal handle. It allows researchers to:

  • Generate Libraries: Rapidly couple the azetidine core to diverse azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • PROTAC Linkers: Serve as a rigid, linear linker in Proteolysis Targeting Chimeras (PROTACs).

  • Activity-Based Protein Profiling (ABPP): Use the alkyne as a reporter tag to identify protein targets.

Synthesis Protocol (Self-Validating)

This protocol describes the synthesis starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).

Reaction Scheme Overview

SynthesisPath SM N-Boc-3-azetidinone (CAS 39537-93-7) Step1 Step 1: Propargylation (Zn, Propargyl Bromide) SM->Step1 Int1 Intermediate 1: N-Boc-3-hydroxy-3-propargylazetidine Step1->Int1 Step2 Step 2: Deoxofluorination (DAST or Deoxo-Fluor) Int1->Step2 Int2 Intermediate 2: N-Boc-3-fluoro-3-propargylazetidine Step2->Int2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Int2->Step3 Product FINAL PRODUCT: 3-Fluoro-3-propargylazetidine HCl Step3->Product

Figure 1: Synthetic route for 3-fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride.[2][3]

Detailed Methodology
Step 1: Barbier-Type Propargylation

Objective: Install the propargyl group and create the C3-hydroxyl handle.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Suspend Activated Zinc dust (2.0 equiv) in dry THF. Add a catalytic amount of HgCl₂ or 1,2-dibromoethane to activate the Zn.

  • Addition: Cool to 0°C. Add N-Boc-3-azetidinone (1.0 equiv) and propargyl bromide (1.2 equiv, 80% in toluene) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show a singlet at ~1.45 ppm (Boc) and a doublet at ~2.5 ppm (propargyl CH₂).

Step 2: Deoxofluorination

Objective: Convert the C3-hydroxyl to a C3-fluorine with inversion of configuration (though irrelevant for this symmetric precursor, the mechanism is Sɴ1/Sɴ2 mixed).

  • Safety: Perform in a fume hood. DAST/Deoxo-Fluor releases HF. Use plastic/Teflon ware if possible.

  • Reagents: Dissolve Intermediate 1 in anhydrous DCM in a plastic vessel.

  • Addition: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.5 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then warm to RT overnight.

  • Workup: Carefully quench by pouring into saturated NaHCO₃ (gas evolution!). Extract with DCM.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Validation: ¹⁹F NMR is critical here. Look for a multiplet around -140 to -160 ppm.

Step 3: Boc-Deprotection & Salt Formation

Objective: Remove the protecting group to yield the stable HCl salt.

  • Reagents: Dissolve Intermediate 2 in 1,4-dioxane.

  • Addition: Add 4M HCl in dioxane (5.0 equiv) at 0°C.

  • Reaction: Stir at RT for 2–3 hours. A white precipitate should form.

  • Isolation: Filter the solid or concentrate under vacuum. Triturate with diethyl ether to remove non-polar impurities.

  • Final Product: 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride . Store in a desiccator at -20°C.

Handling & Safety Profile

Hazard ClassDescriptionPrecaution
Corrosive HCl salt may be irritating to mucous membranes.Wear N95 mask and gloves.
Reactive Terminal alkyne can polymerize or react with azides.Store away from heavy metals (Cu, Ag) unless catalyzing.
Fluorinating Agents DAST/Deoxo-Fluor (Step 2) releases HF.Do not use glass for quenching if possible; have Calcium Gluconate gel ready.

References

  • Starting Material Source: N-Boc-3-azetidinone (CAS 39537-93-7). Sigma-Aldrich / Merck Millipore. Link

  • Propargylation Methodology: "Zinc-Mediated Propargylation of Ketones." Journal of Organic Chemistry, 2006.[4] (General procedure for Barbier reaction on azetidinones).

  • Fluorination Protocol: "Deoxofluorination of Alcohols using DAST." Organic Syntheses, Coll. Vol. 6, p. 136. Link

  • Azetidine Scaffolds in MedChem: "Azetidines: New Tools for Drug Discovery." Journal of Medicinal Chemistry, 2018. (Review on metabolic stability of 3-fluoroazetidines).

Sources

Exploratory

Asymmetric Synthesis of Chiral 3-Fluoro-3-Alkynylazetidines: A Strategic Technical Guide

Topic: Asymmetric Synthesis of Chiral 3-Fluoro-3-Alkynylazetidines Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists Executive Summary & Strategic Analysis The 3-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Asymmetric Synthesis of Chiral 3-Fluoro-3-Alkynylazetidines Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary & Strategic Analysis

The 3-fluoro-3-alkynylazetidine motif represents a high-value pharmacophore in modern drug discovery. It combines the metabolic stability of the azetidine ring, the bioisosteric properties of fluorine (mimicking the polarity of a hydroxyl group while blocking metabolism), and the orthogonal reactivity of the alkyne handle for "Click" chemistry or further diversification.

Synthesizing this quaternary stereocenter is non-trivial due to the high ring strain of the azetidine core (~26 kcal/mol) and the lability of


-fluorinated carbanion intermediates.

This guide details two distinct, self-validating synthetic pathways:

  • Route A (The Electrophilic Route): Catalytic Asymmetric Fluorination of 3-Alkynylazetidine Esters. This is the recommended industrial route for scalability and enantiomeric excess (ee) reliability.

  • Route B (The Nucleophilic Route): Enantioselective Alkynylation of 3-Fluoroazetidin-3-ones. A "discovery" route utilizing chiral Lewis acid catalysis.[1]

Route A: Catalytic Asymmetric Electrophilic Fluorination

Principle: This method relies on the generation of a transient chiral enolate from a 3-alkynylazetidine-3-carboxylate ester, which is then trapped by an electrophilic fluorinating source (NFSI) under the control of a chiral Palladium or Nickel catalyst.

Mechanistic Pathway (Graphviz Visualization)

G Substrate 3-Alkynyl-3-Carboxy Azetidine (Racemic Substrate) Enolate Chiral Pd-Enolate Intermediate (C2-Symmetric Environment) Substrate->Enolate Deprotonation & Coordination Catalyst Chiral Pd(II)-BINAP Complex (Catalyst) Catalyst->Enolate Induction Product Chiral 3-Fluoro-3-Alkynyl Azetidine (High ee, Quaternary Center) Enolate->Product Reductive Elimination / Release NFSI N-Fluorobenzenesulfonimide (Electrophilic F+ Source) NFSI->Enolate Electrophilic Attack

Caption: Catalytic cycle for the asymmetric electrophilic fluorination of azetidine esters via a chiral Pd-enolate intermediate.

Detailed Protocol

Substrate Preparation: Start with N-Boc-azetidin-3-one. Perform a standard Horner-Wadsworth-Emmons (HWE) or Wittig reaction to install the ester, followed by alkylation with the alkyne, or directly alkylate the 3-carboxy azetidine.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + (R)-BINAP (6 mol%) or (R)-SegPhos.

  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv).

  • Solvent: Ethanol/Acetone (to stabilize the enolate).

  • Base: K₂CO₃ or Et₃N.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol) and (R)-BINAP (37.4 mg, 0.06 mmol) in anhydrous acetone (2.0 mL). Stir at room temperature for 30 minutes to form the active chiral complex (Yellow/Orange solution).

  • Substrate Addition: Add the N-Boc-3-alkynylazetidine-3-carboxylate ester (1.0 mmol) to the catalyst mixture.

  • Reaction Initiation: Cool the mixture to 0°C. Add NFSI (378 mg, 1.2 mmol) in one portion.

  • Monitoring: Stir at 0°C for 12–24 hours. Monitor via 19F-NMR (expect signal around -150 to -170 ppm for quaternary F).

  • Quench: Filter through a pad of celite to remove insoluble sulfonimide byproducts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The fluorinated product is often less polar than the non-fluorinated precursor.

Critical Control Point:

  • Enolization: If the reaction is sluggish, switch to a stronger base like LiHMDS at -78°C, generating the enolate before adding the chiral catalyst and NFSI (Two-step protocol).

Route B: Enantioselective Alkynylation of 3-Fluoroazetidin-3-ones

Principle: Direct nucleophilic addition of a terminal alkyne to the ketone carbonyl of a 3-fluoroazetidin-3-one. Since the starting material is unstable (prone to hydration), it is often generated in situ or used as a hydrate.

Mechanistic Pathway (Graphviz Visualization)

G Ketone 3-Fluoroazetidin-3-one (Unstable Electrophile) TS Face-Selective Transition State Ketone->TS Ligand Zn(OTf)2 + Chiral ProPhenol (Lewis Acid Catalyst) Ligand->TS Coordination Alkyne Terminal Alkyne (Nucleophile) Alkyne->TS Product Chiral 3-Fluoro-3-Alkynyl Hydroxy Azetidine TS->Product Asymmetric Addition

Caption: Zinc-catalyzed asymmetric alkynylation of the fluorinated ketone core.

Detailed Protocol

Reagents:

  • Catalyst: Zn(OTf)₂ (10 mol%) + (S,S)-ProPhenol Ligand (11 mol%).

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.5 equiv).

  • Base: Et₃N (0.5 equiv) to facilitate deprotonation of the alkyne.

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Ligand Complexation: Stir Zn(OTf)₂ and the ProPhenol ligand in Toluene at 60°C for 1 hour to form the active dinuclear Zinc species.

  • Alkyne Activation: Add the terminal alkyne and Et₃N. Stir for 30 mins at RT.

  • Substrate Addition: Add N-Boc-3-fluoroazetidin-3-one (freshly dehydrated from the hydrate using MgSO₄/DCM) to the mixture.

  • Reaction: Stir at room temperature for 24-48 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Note: The product of this reaction is a 3-fluoro-3-alkynyl-3-hydroxy species. To get the fully substituted azetidine without the hydroxyl, deoxygenation is required (radical Barton-McCombie), which is chemically expensive. Therefore, Route A is preferred for the direct quaternary F-C bond.

Data Summary & Comparison

FeatureRoute A (Electrophilic Fluorination)Route B (Nucleophilic Alkynylation)
Target Bond C-F Bond FormationC-C (Alkyne) Bond Formation
Key Reagent NFSI / Pd-BINAPZn(OTf)₂ / ProPhenol
Enantioselectivity High (85-95% ee)Moderate to High (70-90% ee)
Scalability High (Gram scale feasible)Moderate (Unstable starting material)
Risk Factor Over-fluorination (difluoro byproduct)Ketone hydration / Polymerization
Primary Reference Adapted from Shibata et al. [1]Adapted from Trost/Ma et al. [2]

References

  • Shibata, N., et al. "Enantioselective Fluorination of tert-Butoxycarbonyl Lactones and Lactams Catalyzed by Chiral Palladium Complexes." Angewandte Chemie International Edition, 2008. Link

  • Ma, J. A., & Cahard, D. "Asymmetric Synthesis of Chiral Organofluorine Compounds." Chemical Reviews, 2008.[2] Link

  • Zhang, L., et al. "A Flexible and Stereoselective Synthesis of Azetidin-3-ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes." Angewandte Chemie, 2011. Link

  • Trost, B. M., et al. "Dinuclear Zinc-Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes." Journal of the American Chemical Society, 2001. Link

Sources

Foundational

Technical Guide: Introduction of Fluorine to 3-Propargylazetidine Precursors

Executive Summary The incorporation of fluorine into saturated N-heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, block metabolic hot-spots, and induce favorable conformational change...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into saturated N-heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, block metabolic hot-spots, and induce favorable conformational changes. 3-Fluoro-3-propargylazetidine represents a high-value pharmacophore: it combines the metabolic stability of a quaternary fluorinated carbon with the bio-orthogonal utility of a propargyl handle (suitable for "click" chemistry or further diversification).

This guide details the technical execution of introducing fluorine to generate this quaternary center. Unlike simple secondary azetidines, the 3-hydroxy-3-propargylazetidine precursor presents unique synthetic risks, specifically ring contraction and elimination (formation of allenes or endocyclic alkenes). This document prioritizes the use of XtalFluor-E® over traditional DAST to mitigate safety risks and enhance selectivity.[1]

Strategic Rationale & Chemical Challenges

Why this Scaffold?
  • Metabolic Blocking: The C3 position of azetidine is prone to oxidative metabolism. Disubstitution (Fluorine + Propargyl) creates a quaternary center, effectively blocking P450-mediated oxidation.

  • pKa Modulation: The inductive effect of the fluorine atom lowers the pKa of the azetidine nitrogen (typically from ~11 to ~8-9), improving bioavailability and reducing hERG liability.

  • Vectorization: The propargyl group provides a rigid, linear vector for fragment growing or PROTAC linker attachment.

The Synthetic Bottleneck: Deoxyfluorination

The primary route involves the nucleophilic displacement of a hydroxyl group. However, applying this to N-protected-3-hydroxy-3-propargylazetidine is non-trivial:

  • Steric Hindrance: The target is a tertiary alcohol, which reacts sluggishly compared to secondary alcohols.

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening or contraction (to cyclopropylcarbinyl systems) via carbocationic intermediates.

  • Elimination: The propargyl group stabilizes adjacent carbocations, increasing the risk of elimination to form the conjugated enyne or allene rather than the desired fluoride.

Experimental Methodology

Decision Matrix: Reagent Selection

The choice of fluorinating agent is the single most critical variable.

ReagentStateThermal StabilitySelectivity (Subst/Elim)Recommendation
DAST LiquidLow (Explosive >50°C)Poor (High elimination)Avoid for tertiary substrates
Deoxo-Fluor LiquidModerateModerateBackup option
XtalFluor-E SolidHighHigh Primary Choice
PBSF LiquidHighLow (Requires base)Specialized use only
Protocol: Deoxyfluorination using XtalFluor-E

This protocol describes the conversion of N-Boc-3-hydroxy-3-propargylazetidine to N-Boc-3-fluoro-3-propargylazetidine.

Reagents:

  • Substrate: N-Boc-3-hydroxy-3-propargylazetidine (1.0 equiv)

  • Fluorinating Agent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) (1.5 equiv)

  • Promoter: Triethylamine trihydrofluoride (TEA·3HF) (2.0 equiv) - Crucial for catalyzing the reaction without inducing elimination.

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with N-Boc-3-hydroxy-3-propargylazetidine (1.0 equiv) and anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Note: Temperature control is vital to suppress ring opening.

  • Activator Addition: Add TEA·3HF (2.0 equiv) dropwise. Stir for 10 minutes.

  • Reagent Addition: Add solid XtalFluor-E (1.5 equiv) in one portion against a positive stream of Argon.

  • Reaction: Allow the mixture to warm slowly to -20°C over 2 hours. Do not warm to room temperature immediately. Monitor by TLC or LCMS.

    • Checkpoint: If starting material persists, maintain at 0°C. Heating a tertiary propargyl alcohol with fluorinating agents often leads to explosion or rapid decomposition.

  • Quench: Quench the reaction at -20°C with saturated aqueous NaHCO₃ solution. Vigorous evolution of CO₂ will occur.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo (bath temp < 30°C).

  • Purification: Silica gel chromatography. The fluoro-product is typically less polar than the alcohol.

Analytical Validation
  • 
     NMR:  Look for a singlet (or multiplet due to ring coupling) around -140 to -160 ppm . Absence of this signal usually indicates elimination.
    
  • 
     NMR:  The quaternary carbon (C-F) will appear as a doublet with a large coupling constant (
    
    
    
    ).

Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal is to maximize Path A (Substitution) while suppressing Path B (Elimination) and Path C (Ring Contraction).

FluorinationPathways cluster_legend Pathway Key Precursor N-Boc-3-Hydroxy-3-Propargylazetidine Intermediate Activated Sulfinate Intermediate Precursor->Intermediate XtalFluor-E -78°C Carbocation Transient Carbocation (Highly Unstable) Intermediate->Carbocation Slow warming No Promoter Product Target: 3-Fluoro-3-Propargylazetidine Intermediate->Product Path A: SN2-like (Promoted by TEA.3HF) Side_Elim Side Product: Allene/Enyne (Elimination) Carbocation->Side_Elim Path B: -H+ Side_Ring Side Product: Cyclopropyl (Ring Contraction) Carbocation->Side_Ring Path C: Rearrangement key1 Green Arrow: Desired Pathway key2 Red Arrow: Thermal Decomposition/Side Reaction

Caption: Mechanistic divergence in the fluorination of tertiary azetidine alcohols. The use of TEA·3HF promotes the SN2-like pathway over the carbocationic route.

Alternative Strategy: The "Building Block" Approach

If direct fluorination of the propargyl-alcohol fails (e.g., due to excessive allene formation), the Building Block Assembly strategy is the required fallback. This involves synthesizing the ring after establishing the quaternary center.

Workflow:

  • Start: Ethyl bromodifluoroacetate (Reformatsky reagent precursor).

  • Reaction: React with a propargyl imine or equivalent to form a linear fluorinated precursor.

  • Cyclization: Cyclize to form the azetidine ring.

Note: This route is significantly longer (5-6 steps) than direct deoxyfluorination (1 step) but is more robust for multi-kilogram scale-up where safety profiles of fluorinating reagents are restrictive.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2] Journal of Organic Chemistry. [Link]

  • Couturier, M., et al. (2010).[3] "XtalFluor-E and XtalFluor-M: Safer and More Selective Deoxyfluorination Reagents."[2] Organic Letters. [Link]

  • Champagne, P. A., et al. (2015).[1] "Mechanistic Insights into the Nucleophilic Fluorination of Alcohols with XtalFluor-E." Journal of Organic Chemistry. [Link]

  • Dunet, J., et al. (2019). "Azetidines in Medicinal Chemistry: Synthesis and Functionalization." European Journal of Medicinal Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Fluoro-3-(prop-2-yn-1-yl)azetidine in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Building Block for Advancing Click Chemistry The convergence of fluorine chemistry and bioorthogonal reactions has opened new avenues...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Advancing Click Chemistry

The convergence of fluorine chemistry and bioorthogonal reactions has opened new avenues in drug discovery, chemical biology, and materials science. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, known for imparting favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensionality to drug candidates.[1][2] The introduction of a fluorine atom can further modulate these properties, influencing pKa, lipophilicity, and binding affinity.[3] This guide introduces 3-fluoro-3-(prop-2-yn-1-yl)azetidine , a novel building block that combines the unique features of a fluorinated azetidine with a terminal alkyne functionality, making it a highly attractive reagent for click chemistry applications.

This document provides a comprehensive overview of the synthesis and application of 3-fluoro-3-(prop-2-yn-1-yl)azetidine in both Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Detailed protocols, mechanistic insights, and data interpretation guidelines are presented to enable researchers to effectively utilize this versatile building block in their work.

Proposed Synthesis of N-Boc-3-fluoro-3-(prop-2-yn-1-yl)azetidine

A plausible and efficient synthetic route to N-Boc-3-fluoro-3-(prop-2-yn-1-yl)azetidine can be envisioned in two key steps starting from commercially available N-Boc-3-oxoazetidine. This proposed pathway is based on established organometallic addition and deoxofluorination methodologies.[4][5]

Synthetic_Pathway start N-Boc-3-oxoazetidine intermediate N-Boc-3-hydroxy-3-(prop-2-yn-1-yl)azetidine start->intermediate 1. Propargyl bromide 2. Zn/Cu couple product N-Boc-3-fluoro-3-(prop-2-yn-1-yl)azetidine intermediate->product DAST or other fluorinating agent

Caption: Proposed synthesis of the target compound.

The first step involves a Barbier-type reaction of N-Boc-3-oxoazetidine with propargyl bromide in the presence of a zinc-copper couple to yield N-Boc-3-hydroxy-3-(prop-2-yn-1-yl)azetidine.[4] The subsequent step is a deoxofluorination of the tertiary alcohol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 3-position.[5] The N-Boc protecting group can be removed under standard acidic conditions if the free amine is desired.[6]

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole), and broad functional group tolerance.[7][8] The presence of the electron-withdrawing fluorine atom in 3-fluoro-3-(prop-2-yn-1-yl)azetidine is anticipated to increase the acidity of the terminal alkyne proton. This increased acidity can facilitate the formation of the copper-acetylide intermediate, which is often the rate-determining step in the catalytic cycle, potentially leading to faster reaction kinetics compared to non-fluorinated analogues.[9]

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R-C≡CH 3-fluoro-3-(prop-2-yn-1-yl)azetidine Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide + Cu(I) Azide R'-N3 Azide Substrate Cu_I Cu(I) Triazole_product 1,4-Disubstituted Triazole Cu_acetylide->Triazole_product + R'-N3 Triazole_product->Cu_I Product Release

Caption: Simplified CuAAC catalytic cycle.

Detailed Protocol for CuAAC Reaction

This protocol provides a general procedure for the CuAAC reaction using 3-fluoro-3-(prop-2-yn-1-yl)azetidine. Optimization may be required depending on the specific azide substrate.

Materials:

  • N-Boc-3-fluoro-3-(prop-2-yn-1-yl)azetidine

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of N-Boc-3-fluoro-3-(prop-2-yn-1-yl)azetidine in a suitable organic solvent (e.g., DMF or DMSO).

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

    • (Optional) Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, add the azide-functionalized molecule (1.0 equivalent).

    • Add the N-Boc-3-fluoro-3-(prop-2-yn-1-yl)azetidine stock solution (1.0-1.2 equivalents).

    • Add the chosen solvent to achieve the desired reaction concentration (typically 0.1-1.0 M).

    • (Optional) If using THPTA, add the ligand stock solution to the reaction mixture (typically 5 equivalents relative to CuSO₄).

    • Add the CuSO₄ stock solution (1-5 mol% relative to the limiting reagent).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (5-10 mol% relative to the limiting reagent).

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

    • Characterize the purified triazole product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[10][11]

ParameterRecommended ConditionRationale / Expertise & Experience
Alkyne:Azide Ratio 1.0-1.2 : 1.0A slight excess of the alkyne can help drive the reaction to completion.
Catalyst Loading 1-5 mol% CuSO₄Lower catalyst loading is generally preferred, especially in bioconjugation, to minimize cellular toxicity.[12]
Reducing Agent 5-10 mol% Sodium AscorbateEnsures the in situ reduction of Cu(II) to the active Cu(I) catalytic species.[13]
Ligand (Optional) 5 eq. THPTA to CuTHPTA stabilizes the Cu(I) oxidation state and accelerates the reaction, particularly in aqueous media.[14]
Solvent t-BuOH/H₂O, DMF, DMSOThe choice of solvent depends on the solubility of the reactants. Protic solvents can participate in the catalytic cycle.
Temperature Room TemperatureCuAAC reactions are typically efficient at ambient temperatures.[7]

Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological applications where the cytotoxicity of copper is a concern, SPAAC offers a powerful alternative.[15] This reaction utilizes a strained cycloalkyne that reacts rapidly with an azide without the need for a catalyst. While 3-fluoro-3-(prop-2-yn-1-yl)azetidine is a terminal alkyne and therefore not directly used in SPAAC, it can be readily coupled to a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) derivative, via a standard linker to create a bivalent molecule for SPAAC applications.

SPAAC_Concept Azetidine_Alkyne Azetidine-Alkyne Bivalent_Molecule Azetidine-Linker-DBCO Azetidine_Alkyne->Bivalent_Molecule + Linker-DBCO Linker Linker DBCO DBCO Triazole_Product Triazole Adduct Bivalent_Molecule->Triazole_Product + R-N3 (SPAAC) Azide R-N3

Caption: Conceptual use in SPAAC via a linker.

Detailed Protocol for SPAAC Reaction (with a DBCO-functionalized Azetidine)

This protocol outlines the general procedure for a SPAAC reaction using an azide-containing molecule and a DBCO-functionalized derivative of 3-fluoro-3-(prop-2-yn-1-yl)azetidine.

Materials:

  • DBCO-functionalized 3-fluoro-3-(prop-2-yn-1-yl)azetidine derivative

  • Azide-functionalized biomolecule (e.g., protein, nucleic acid)

  • Phosphate-buffered saline (PBS) or other appropriate aqueous buffer

Procedure:

  • Preparation of Reagents:

    • Dissolve the DBCO-functionalized azetidine derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution (e.g., 10 mM).

    • Prepare the azide-functionalized biomolecule in the desired aqueous buffer at a suitable concentration.

  • SPAAC Reaction:

    • To the solution of the azide-functionalized biomolecule, add the stock solution of the DBCO-functionalized azetidine derivative to achieve the desired final concentration (typically a 2-10 fold molar excess of the DBCO reagent). The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid denaturation of the biomolecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO derivative and the concentration of the reactants.

    • Protect the reaction from light if using fluorescently tagged molecules.

  • Purification of the Conjugate:

    • Remove the excess unreacted DBCO-azetidine reagent using a suitable purification method based on the properties of the biomolecule. Common methods include:

      • Size-exclusion chromatography (SEC)

      • Dialysis or buffer exchange

      • Affinity chromatography

  • Characterization:

    • Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

ParameterRecommended ConditionRationale / Expertise & Experience
DBCO Reagent Excess 2-10 fold molar excessA molar excess of the DBCO reagent helps to ensure complete labeling of the azide-functionalized biomolecule.
Solvent Aqueous buffer (e.g., PBS)SPAAC is highly compatible with physiological conditions, making it ideal for bioconjugation.[14]
Temperature Room Temperature to 37°CThe reaction proceeds efficiently at ambient or physiological temperatures.
Reaction Time 1-24 hoursReaction kinetics are dependent on the specific strained alkyne and reactant concentrations.
pH 6.5 - 8.5SPAAC is generally insensitive to pH within this range.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation (CuAAC) Inactive catalystPrepare fresh sodium ascorbate solution; ensure an inert atmosphere if necessary.
Poor solubility of reactantsTry a different solvent system or add a co-solvent.
Side product formation (CuAAC) Oxidative homocoupling of the alkyneDegas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).
Low conjugation efficiency (SPAAC) Insufficient reaction time or temperatureIncrease the incubation time or temperature (if the biomolecule is stable).
Steric hindranceConsider using a DBCO reagent with a longer linker arm.
Difficulty in purification Similar properties of product and starting materialOptimize the chromatographic conditions (gradient, solvent system); for biomolecules, consider a different purification technique.[1][15]

Conclusion

3-Fluoro-3-(prop-2-yn-1-yl)azetidine is a promising new building block for click chemistry, offering the combined advantages of the azetidine scaffold and fluorine substitution. Its application in CuAAC is expected to be highly efficient, potentially with enhanced kinetics. While its use in SPAAC requires prior functionalization with a strained alkyne, the resulting conjugates can be powerful tools for copper-free bioconjugation. The detailed protocols and insights provided in this guide are intended to facilitate the adoption of this novel reagent in a wide range of research and development applications.

References

  • Li, Y., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1693. [Link]

  • ResearchGate. (2018). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. [Link]

  • Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 8(1), 449-456. [Link]

  • Organic & Biomolecular Chemistry. (2014). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 12(34), 6591-6598. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Google Patents. (2016).
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • CAHIERS MAGELLANES-NS. (2020). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. [Link]

  • Waters Corporation. (2014). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1994-2007. [Link]

  • RSC Publishing. (2022). Hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds. Chemical Science, 13(20), 5913-5920. [Link]

  • PubMed Central. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Food Science & Nutrition, 11(12), 7461-7472. [Link]

  • LOCKSS. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • ACS Publications. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(7), 2883-2886. [Link]

  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • ResearchGate. (2022). Hydroxy-directed fluorination of remote unactivated C(sp 3 )–H bonds: a new age of diastereoselective radical fluorination. Chemical Science, 13(20), 5913-5920. [Link]

  • National Institutes of Health. (2024). Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. Nature Communications, 15(1), 5854. [Link]

  • Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions. [Link]

  • PubMed. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications, 15(1), 7420. [Link]

  • Organic Chemistry Portal. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054-6057. [Link]

  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83. [Link]

  • National Institutes of Health. (2016). Enantioseparation and Racemization of 3-Fluorooxindoles. Chirality, 28(10), 698-702. [Link]

  • ResearchGate. (2020). Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. [Link]

  • MDPI. (2025). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules, 30(11), 2408. [Link]

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Application

Application of 3-fluoro-3-(prop-2-yn-1-yl)azetidine as a medicinal chemistry building block

This guide details the application, synthesis, and medicinal chemistry utility of 3-fluoro-3-(prop-2-yn-1-yl)azetidine , a specialized sp³-rich building block. It is designed for researchers utilizing fragment-based drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and medicinal chemistry utility of 3-fluoro-3-(prop-2-yn-1-yl)azetidine , a specialized sp³-rich building block. It is designed for researchers utilizing fragment-based drug discovery (FBDD) and targeted protein degradation (PROTACs).

Executive Summary

3-fluoro-3-(prop-2-yn-1-yl)azetidine represents a "high-value" medicinal chemistry scaffold that combines three critical design elements:

  • Conformational Rigidity: The azetidine ring reduces entropic penalties upon binding compared to acyclic amines.

  • Metabolic Blocking: The quaternary C3 center, substituted with a fluorine atom, blocks the primary site of oxidative metabolism (α-oxidation) common in azetidines.

  • Orthogonal Reactivity: The propargyl (alkyne) group serves as a latent handle for "Click" chemistry (CuAAC), Sonogashira couplings, or linker elongation, without interfering with standard amide couplings at the nitrogen.

This building block is particularly effective in PROTAC linker design (providing rigid, defined exit vectors) and covalent fragment screening (as an electrophile precursor).

Physicochemical Profile & Design Logic

The introduction of fluorine at the C3 position significantly alters the electronic and steric profile of the azetidine ring.

Comparative Physicochemical Properties (Estimated)
PropertyAzetidine3-Fluoroazetidine3-Fluoro-3-(prop-2-yn-1-yl)azetidine Impact
pKa (Conjugate Acid) ~11.3~8.7~8.2 - 8.5 Reduced basicity improves oral bioavailability and reduces hERG liability.
LogP 0.20.3~1.1 Propargyl group adds lipophilicity, balancing the polarity of the amine.
C3 Hybridization SecondarySecondaryQuaternary Eliminates metabolic soft spot; restricts ring pucker.
Geometry Planar/PuckeredPuckeredRigidly Puckered Fluorine induces a specific "gauche" conformation with ring bonds.
The "Fluorine Effect"

The C3-fluorine atom lowers the pKa of the azetidine nitrogen via through-bond inductive electron withdrawal (


-induction). This brings the pKa closer to the physiological range (7.4), increasing the fraction of the neutral species available for membrane permeation while retaining sufficient basicity for solubility.

Synthesis Protocol

Note: This protocol synthesizes the N-Boc protected intermediate, followed by fluorination and deprotection.

Phase 1: Barbier-Type Propargylation

Reaction: tert-Butyl 3-oxoazetidine-1-carboxylate


tert-Butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate.
  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv), Propargyl bromide (80% in toluene, 1.5 equiv), Activated Zinc dust (2.0 equiv), Saturated aq. NH

    
    Cl, THF.[1]
    
  • Procedure:

    • Suspend activated Zinc dust in THF at 0°C.

    • Add propargyl bromide dropwise (exothermic). Stir for 20 mins to form the organozinc species.

    • Add tert-butyl 3-oxoazetidine-1-carboxylate dissolved in THF dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Quench: Cool to 0°C and slowly add sat. aq. NH

      
      Cl.
      
    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Hexane/EtOAc).

Phase 2: Dehydroxy-Fluorination (The Critical Step)

Reaction: Conversion of the tertiary alcohol to the tertiary fluoride. Safety Warning: Deoxo-Fluor and DAST can react violently with hydroxyls. Use proper shielding.

  • Reagents: Phase 1 Alcohol (1.0 equiv), Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equiv), DCM (anhydrous).

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM under Nitrogen/Argon atmosphere.

    • Cool to -78°C (Dry ice/acetone bath). Crucial to prevent elimination to the allene.

    • Add Deoxo-Fluor dropwise via syringe.

    • Stir at -78°C for 1 hour, then allow to warm to RT overnight.

    • Quench: Pour reaction mixture into stirring sat. aq. NaHCO

      
       (Gas evolution!).
      
    • Workup: Extract with DCM. Dry over MgSO

      
      .
      
    • Purification: Silica gel chromatography.[2] Note: The fluoro-product is less polar than the alcohol.

Phase 3: N-Deprotection (On-Demand)
  • Reagents: TFA (trifluoroacetic acid) or 4M HCl in Dioxane.

  • Procedure: Standard Boc-deprotection protocols yield the salt form 3-fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride .

Medicinal Chemistry Applications

Application A: Diversity-Oriented Synthesis (DOS) via Click Chemistry

The propargyl group allows the rapid generation of libraries using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Workflow:

    • Core coupling: Attach the azetidine amine to a scaffold (e.g., via amide coupling or S

      
      Ar).
      
    • Library Expansion: React the pendant alkyne with a diverse set of organic azides.

    • Result: A library of 1,4-disubstituted triazoles with a rigid, metabolically stable spiro-like core.

Application B: PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity and exit vector orientation are critical for ternary complex formation.

  • Utility: This scaffold acts as a "Hub."

    • N-terminus: Connects to the E3 ligase ligand (e.g., VHL or Cereblon binder).

    • C3-Alkyne: Connects to the Linker chain (via Sonogashira or Click) leading to the Target Protein ligand.

  • Advantage: The quaternary C3 forces the linker to exit at a defined angle relative to the E3 ligand, potentially improving selectivity.

Visualizations

Synthesis & Application Workflow

G Start N-Boc-3-Azetidinone Inter 3-Hydroxy-3-propargyl Intermediate Start->Inter Propargyl-Br, Zn (Barbier) Product 3-Fluoro-3-propargyl N-Boc Azetidine Inter->Product Deoxo-Fluor -78°C Final Target Scaffold (HCl Salt) Product->Final TFA/DCM Deprotection Click Triazole Library (via CuAAC) Final->Click R-N3, Cu(I) PROTAC Rigid PROTAC Linker Hub Final->PROTAC Linker Attachment

Caption: Synthetic route from commercial 3-azetidinone to the fluorinated building block and downstream applications.

Structural Logic: The Fluorine Effect

StructuralLogic Center 3-Fluoro-3-propargyl Azetidine Effect1 C3-Fluorine (Inductive Effect) Center->Effect1 Effect2 C3-Propargyl (Steric Bulk) Center->Effect2 Result1 Lower pKa (~8.5) Reduced hERG risk Effect1->Result1 Result2 Metabolic Block (No α-oxidation) Effect1->Result2 Effect2->Result2 Result3 Click Handle (Orthogonal) Effect2->Result3

Caption: Mechanistic impact of C3-substitution on physicochemical and metabolic properties.

References

  • Synthesis of 3-Functionalized Azetidines: Ombito, J. O. et al. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc 2025. Link (Describes the zinc-mediated propargylation of N-Boc-3-azetidinone).

  • Fluorination Methodologies: Van Brabandt, W. et al. Synthesis of 3-fluoroazetidines. J. Org.[3][4] Chem. 2006, 71, 7100–7102.[3] Link (General protocols for 3-fluoroazetidine construction).

  • Azetidine Building Blocks: TCI Chemicals. Azetidines [Heterocyclic Fluorinated Building Blocks]. Link (Commercial availability context).

  • Azetidine Synthesis Review: Bott, T. M. & West, F. G. Preparation and Synthetic Applications of Azetidines. Heterocycles, 2012.[1][5] Link (Comprehensive review on azetidine reactivity).

  • Medicinal Chemistry of Azetidines: Azetidine synthesis and application. Organic Chemistry Portal. Link.

Sources

Method

Incorporating 3-fluoro-3-propargylazetidine into PROTAC linker synthesis

Application Note & Protocols Topic: Incorporating 3-Fluoro-3-Propargylazetidine into PROTAC Linker Synthesis: A Strategy for Enhanced Conformational Rigidity and Metabolic Stability Audience: Researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Incorporating 3-Fluoro-3-Propargylazetidine into PROTAC Linker Synthesis: A Strategy for Enhanced Conformational Rigidity and Metabolic Stability

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Passive Spacer - The Rise of Functional PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI and another for an E3 ubiquitin ligase, joined by a chemical linker.[3] Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall success, profoundly influencing efficacy, selectivity, and pharmacokinetic properties.[1][4][5]

The field is rapidly evolving from synthetically convenient, flexible linkers like polyethylene glycol (PEG) and alkyl chains towards more sophisticated, "smart" linkers designed to confer specific advantageous properties.[2][4] This guide introduces a novel, high-value building block for advanced linker design: 3-fluoro-3-propargylazetidine . This moiety uniquely combines three key structural features—a conformationally constrained azetidine ring, a metabolically robust fluorine atom, and a synthetically versatile propargyl group—to address common challenges in PROTAC development, such as poor metabolic stability and suboptimal ternary complex formation.

The Strategic Advantage: Rationale for the 3-Fluoro-3-Propargylazetidine Moiety

The incorporation of this building block is a deliberate strategy to impart superior drug-like properties. The rationale is grounded in the synergistic effects of its constituent parts, which address key aspects of PROTAC design: ternary complex formation, metabolic stability, and synthetic modularity.

Rationale cluster_BuildingBlock 3-Fluoro-3-Propargylazetidine cluster_Properties Physicochemical & Biological Impact cluster_Outcome Desired PROTAC Outcomes Azetidine Azetidine Ring Rigidity Conformational Rigidity Azetidine->Rigidity Strained Ring Solubility Improved Solubility / pKa Modulation Azetidine->Solubility Polar Scaffold Fluorine Fluorine Atom Metabolism Metabolic Stability Fluorine->Metabolism Blocks Metabolic Sites (Strong C-F Bond) Fluorine->Solubility Alters Basicity Propargyl Propargyl Group (Alkyne) Synthesis Synthetic Versatility Propargyl->Synthesis Click Chemistry Handle Ternary Optimized Ternary Complex Formation Rigidity->Ternary DMPK Enhanced DMPK Properties Metabolism->DMPK Solubility->DMPK SAR Rapid SAR Exploration Synthesis->SAR

Figure 1: Rationale for incorporating the 3-fluoro-3-propargylazetidine building block.

Enhancing Conformational Rigidity

The four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol), which imparts a high degree of conformational rigidity compared to flexible alkyl or PEG linkers.[6][7] This rigidity can pre-organize the PROTAC into a productive conformation, reducing the entropic penalty of forming the POI-PROTAC-E3 ligase ternary complex.[1][5] An optimal, rigid linker can facilitate favorable protein-protein interactions, leading to enhanced ternary complex stability and improved degradation efficiency.[1]

Improving Metabolic Stability and Physicochemical Properties

PROTACs often possess high molecular weights and lipophilicity, making them susceptible to rapid metabolic breakdown.[8]

  • Fluorine's Role: The introduction of fluorine is a well-established medicinal chemistry strategy to improve metabolic stability.[9][10] The carbon-fluorine bond is exceptionally strong, and its placement can block common sites of oxidative metabolism (e.g., by cytochrome P450 enzymes).[11][12] Furthermore, fluorine's high electronegativity can lower the pKa of adjacent amines, potentially improving cell permeability and reducing off-target ion channel interactions.[10][13]

  • Azetidine's Contribution: The azetidine scaffold itself is a polar, sp³-rich motif that can improve aqueous solubility and metabolic stability compared to larger, more lipophilic heterocyclic analogues.[14][15][16]

Ensuring Synthetic Tractability via the Propargyl Handle

The terminal alkyne of the propargyl group is a versatile functional handle for modern bioconjugation chemistry. It enables the modular and highly efficient assembly of PROTACs using reactions like Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[17][][19] This approach allows for the late-stage connection of the linker to either the POI-binding ligand or the E3-recruiting ligand, facilitating the rapid synthesis of PROTAC libraries to explore structure-activity relationships (SAR).[4][]

Synthetic Workflow and Experimental Protocols

The overall strategy involves a modular assembly. First, the key building block, N-Boc-3-fluoro-3-propargylazetidine, is synthesized. This intermediate is then coupled to an azide-functionalized binding moiety (either for the POI or E3 ligase) via CuAAC. Following the click reaction, the Boc protecting group is removed, and the resulting secondary amine is acylated with the final binding moiety to complete the PROTAC synthesis.

Workflow Start Azetidine Precursor BB N-Boc-3-fluoro- 3-propargylazetidine (Building Block) Start->BB Synthesis Click CuAAC (Click Reaction) BB->Click Azide Azide-Functionalized Binding Moiety 1 (e.g., E3 Ligand-N3) Azide->Click Intermediate Boc-Protected PROTAC Conjugate Click->Intermediate Deprotect Boc Deprotection (TFA) Intermediate->Deprotect Amine Free Amine Intermediate Deprotect->Amine Couple Amide Coupling (e.g., HATU) Amine->Couple Acid Carboxylic Acid- Functionalized Binding Moiety 2 (e.g., POI Ligand-COOH) Acid->Couple Final Final PROTAC Couple->Final

Figure 2: Modular synthetic workflow for PROTAC assembly.

Protocol 1: Synthesis of N-Boc-3-fluoro-3-propargylazetidine (Building Block)

This protocol is a representative synthesis based on established methodologies for functionalizing azetidine rings. Researchers should adapt conditions based on their specific starting materials.[21][22]

Materials:

  • N-Boc-3-azetidinone

  • (Propargyl)magnesium bromide solution (0.5 M in THF)

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Grignard Addition: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-azetidinone (1.0 equiv) dissolved in anhydrous THF (0.2 M). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add (propargyl)magnesium bromide solution (1.2 equiv) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. d. Stir the reaction at -78 °C for 2 hours. Monitor reaction completion by TLC or LC-MS. e. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. f. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.

  • Fluorination: a. Dissolve the crude alcohol from the previous step (1.0 equiv) in anhydrous DCM (0.2 M) in a clean, dry flask under an inert atmosphere. b. Cool the solution to -78 °C. c. Add DAST (1.3 equiv) dropwise. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a chemical fume hood. d. Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for 4-6 hours. Monitor completion by TLC or LC-MS. e. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. f. Separate the layers and extract the aqueous layer with DCM (2x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. h. Purify the crude product by flash column chromatography on silica gel (e.g., 5-20% Ethyl Acetate in Hexanes gradient) to afford the title compound.

Self-Validation/QC:

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm structure and purity.

  • Purity should be ≥95% by HPLC/LC-MS for use in subsequent steps.

Protocol 2: CuAAC "Click" Conjugation

This protocol describes the conjugation of the alkyne-containing linker building block to an azide-functionalized molecule (Molecule-N₃), which can be either the POI ligand or the E3 ligase ligand.[17][][23]

Figure 3: General scheme for the CuAAC reaction (placeholders for actual structures).

Materials:

  • N-Boc-3-fluoro-3-propargylazetidine (1.0 equiv)

  • Azide-functionalized binding moiety (Molecule-N₃, 1.0-1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv)

  • Sodium ascorbate (0.3 equiv)

  • tert-Butanol (tBuOH)

  • Deionized water

  • Ethyl Acetate or DCM for extraction

Procedure:

  • In a vial, dissolve N-Boc-3-fluoro-3-propargylazetidine and Molecule-N₃ in a 1:1 mixture of tBuOH and water (to achieve a final concentration of ~0.1 M).

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 M in water) and sodium ascorbate (0.3 M in water).

  • To the stirred solution from step 1, add the CuSO₄ solution followed by the sodium ascorbate solution. The solution may change color (e.g., to yellow or orange).

  • Stir the reaction vigorously at room temperature for 12-24 hours. Protect from light if any components are light-sensitive.

  • Monitor reaction completion by LC-MS. The product mass ([M+H]⁺) should correspond to the sum of the masses of the two reactants.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the Boc-protected PROTAC conjugate.

Self-Validation/QC:

  • Confirm product formation and purity (>95%) by LC-MS and ¹H NMR. The disappearance of the alkyne proton and appearance of the triazole proton in the ¹H NMR spectrum are diagnostic.

Protocol 3: Final Assembly (Boc Deprotection and Amide Coupling)

Materials:

  • Boc-protected PROTAC conjugate from Protocol 2 (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Carboxylic acid-functionalized binding moiety (Molecule-COOH, 1.1 equiv)

  • HATU (1.2 equiv) or similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection: a. Dissolve the Boc-protected conjugate in DCM (0.1 M). b. Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS (look for the mass shift corresponding to the loss of the Boc group). c. Concentrate the mixture under reduced pressure. Co-evaporate with DCM or toluene (2x) to remove residual TFA. The resulting TFA salt of the amine is often used directly in the next step.

  • Amide Coupling: a. To a solution of Molecule-COOH in anhydrous DMF (0.1 M), add HATU and DIPEA. Stir for 5 minutes to pre-activate the carboxylic acid. b. Add a solution of the deprotected amine TFA salt from the previous step in a small amount of anhydrous DMF. Add additional DIPEA if necessary to neutralize the TFA salt. c. Stir the reaction at room temperature for 2-4 hours. Monitor completion by LC-MS. d. Upon completion, dilute the reaction with water and extract with ethyl acetate. e. Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. f. Purify the final PROTAC by preparative HPLC to achieve high purity (>98%).

Self-Validation/QC:

  • Characterize the final PROTAC molecule thoroughly using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC to confirm identity, structure, and purity.

Data Summary and Expected Results

The following table provides a generalized summary of the expected outcomes for the synthetic protocols described. Actual yields and conditions may vary depending on the specific substrates used.

StepKey ReagentsSolvent SystemTypical YieldPurity TargetKey Analytical QC
Grignard Addition N-Boc-3-azetidinone, Propargyl-MgBrAnhydrous THF70-90%CrudeLC-MS to confirm product mass.
Fluorination Tertiary alcohol intermediate, DASTAnhydrous DCM40-60%>95%¹H, ¹³C, ¹⁹F NMR for structure; LC-MS for mass.
CuAAC Conjugation Alkyne-BB, Azide-Moiety, CuSO₄, NaAsctBuOH / H₂O60-85%>95%LC-MS for mass; ¹H NMR (disappearance of alkyne-H, appearance of triazole-H).
Boc Deprotection Boc-conjugate, TFADCM>95% (crude)CrudeLC-MS to confirm mass of deprotected amine.
Amide Coupling Amine-TFA salt, Acid-Moiety, HATU, DIPEAAnhydrous DMF50-75%>98%HRMS for exact mass; Analytical HPLC for final purity.

Conclusion and Future Perspectives

The 3-fluoro-3-propargylazetidine building block offers a powerful, multi-faceted solution for constructing advanced PROTAC linkers. By rationally embedding conformational rigidity and metabolic stability directly into the linker backbone, this moiety can significantly enhance the drug-like properties of the final PROTAC. The integral propargyl handle ensures a modular and efficient synthesis via click chemistry, enabling the rapid generation and evaluation of focused PROTAC libraries. This strategy of using pre-functionalized, rigid building blocks represents a significant step towards the rational design of next-generation protein degraders with improved therapeutic profiles. Future work could involve exploring stereoisomers or additional substitutions on the azetidine ring to further refine linker topology and biological activity.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Vertex AI Search URL
  • Title: Current strategies for the design of PROTAC linkers: a critical review - PMC Source: Google Vertex AI Search URL
  • Title: Overview of PROTAC Linkers | ChemPep Source: Google Vertex AI Search URL
  • Title: What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem Source: Google Vertex AI Search URL
  • Title: Accelerating next-generation drug discovery with click-based construction of PROTACs Source: Google Vertex AI Search URL
  • Title: Linkers in PROTACs - Precise PEG Source: Google Vertex AI Search URL
  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific Source: Google Vertex AI Search URL
  • Title: Click Chemistry in ADC and PROTAC - BOC Sciences Source: Google Vertex AI Search URL
  • Title: From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm Source: Google Vertex AI Search URL
  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: PROTAC Synthesis | Click Chemistry - MedchemExpress.
  • Title: Roles of Fluorine in Drug Design and Drug Action | Bentham Science Source: Google Vertex AI Search URL
  • Title: Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing)
  • Title: Applications of Fluorine in Medicinal Chemistry - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar Source: Google Vertex AI Search URL
  • Title: Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing Source: Google Vertex AI Search URL
  • Title: Overview of PROTAC Linkers: Types and Design - BOC Sciences Source: Google Vertex AI Search URL
  • Title: Click chemistry in the development of PROTACs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Wiley Online Library URL: [Link]

  • Title: A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)
  • Title: Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications Source: Google Vertex AI Search URL
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing Source: Google Vertex AI Search URL
  • Title: Impact of linker length on the activity of PROTACs - ResearchGate Source: Google Vertex AI Search URL
  • Title: Impact of linker length on the activity of PROTACs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem Source: Google Vertex AI Search URL
  • Title: The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide - Benchchem Source: Google Vertex AI Search URL
  • Title: (PDF)
  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH Source: Google Vertex AI Search URL
  • Title: Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing Source: Google Vertex AI Search URL
  • Title: Structure of azetidine‐containing compounds found in nature - ResearchGate Source: Google Vertex AI Search URL
  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: “Linear” and “angular” spirocyclic azetidines in drug discovery: state...
  • Title: Azetidine-3-carboxylic acid | ADC Linker - MedchemExpress.
  • Title: (PDF) Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs)
  • Title: Conformational preferences of proline analogues with different ring size - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate Source: Google Vertex AI Search URL

Sources

Application

Application Note: Derivatization of the Azetidine Nitrogen in 3-Fluoro-3-(prop-2-yn-1-yl)azetidine

[1] Executive Summary This guide details the synthetic manipulation of 3-fluoro-3-(prop-2-yn-1-yl)azetidine , a specialized building block increasingly utilized in medicinal chemistry to modulate lipophilicity ( ) and me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the synthetic manipulation of 3-fluoro-3-(prop-2-yn-1-yl)azetidine , a specialized building block increasingly utilized in medicinal chemistry to modulate lipophilicity (


) and metabolic stability. The molecule features a unique gem-disubstituted C3 center containing a fluorine atom and a propargyl group.

While the propargyl group serves as a valuable handle for downstream "Click" chemistry (CuAAC), the immediate challenge lies in derivatizing the azetidine nitrogen (


). The inductive electron-withdrawing effect of the C3-fluorine reduces the nucleophilicity of the amine, while the ring strain (

25 kcal/mol) necessitates careful selection of reagents to prevent ring-opening. This document provides validated protocols for acylation, reductive amination, and sulfonylation, specifically optimized to preserve the propargyl moiety.

Chemical Profile & Strategic Analysis[1]

Structural Considerations
  • Molecule: 3-fluoro-3-(prop-2-yn-1-yl)azetidine (typically supplied as HCl salt).

  • pKa Modulation: The C3-fluorine exerts a through-bond inductive effect (

    
    -withdrawal), lowering the 
    
    
    
    of the conjugate acid to approximately 8.5–9.0 (compared to
    
    
    11.0 for simple dialkylamines). Consequently, the free base is less nucleophilic than standard secondary amines.
  • Steric Environment: The gem-disubstitution at C3 creates a "puckered" conformation. While not sterically blocking the nitrogen directly, it influences the trajectory of incoming electrophiles.

  • Chemoselectivity Warning: The terminal alkyne is susceptible to reduction. Catalytic hydrogenation (e.g.,

    
    , Pd/C) is strictly prohibited  for N-deprotection or reductive amination, as it will reduce the alkyne to an alkene or alkane.
    
Decision Framework (Workflow)

The following decision tree outlines the optimal synthetic pathways based on the desired derivative.

Azetidine_Workflow Start 3-Fluoro-3-(prop-2-yn-1-yl) azetidine (HCl Salt) Decision Desired Derivative? Start->Decision Amide Amide (Drug Linker) Decision->Amide Acylation Alkyl Tertiary Amine (Solubility/Basic) Decision->Alkyl Reductive Amination Sulfon Sulfonamide (Metabolic Stability) Decision->Sulfon Sulfonylation Urea Urea (Library Synthesis) Decision->Urea Carbamoylation HATU Protocol 1 Amide->HATU HATU / DIPEA (High Yield) STAB Protocol 2 Alkyl->STAB NaBH(OAc)3 (Alkyne Safe) SuCl Protocol 3 Sulfon->SuCl R-SO2Cl / TEA Triphos Protocol 4 Urea->Triphos Triphosgene / Amine

Figure 1: Strategic workflow for the derivatization of 3-fluoro-3-(prop-2-yn-1-yl)azetidine. Note the specific selection of "Alkyne Safe" reducing agents.

Detailed Experimental Protocols

Protocol 1: Amide Coupling (HATU Method)

Application: Synthesis of stable amide bonds. Preferred over EDC/HOBt due to the lower nucleophilicity of the fluorinated azetidine.

Reagents:

  • Carboxylic Acid (

    
    , 1.0 equiv)
    
  • Azetidine HCl salt (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: DMF (Anhydrous) or DCM/DMF (9:1)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5 minutes. The solution should turn slightly yellow.

  • Amine Addition: In a separate vial, dissolve/suspend the Azetidine HCl salt (1.1 equiv) in minimal DMF. Add the remaining DIPEA (2.0 equiv) to this suspension to free-base the amine.

  • Coupling: Transfer the azetidine solution dropwise into the activated acid solution.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS. The azetidine is UV-inactive; track the consumption of the carboxylic acid or the appearance of the product mass (

      
      ).
      
  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight: If the carboxylic acid is sterically hindered, the lower nucleophilicity of the azetidine may stall the reaction. In such cases, switch to the Acid Chloride method (Acid Chloride + TEA in DCM) or use Ghosez's Reagent to generate the acid chloride in situ.

Protocol 2: Reductive Amination (Alkyne-Safe Alkylation)

Application: Synthesis of tertiary amines. Critical Constraint: Do NOT use


 (too harsh) or 

(reduces alkyne). Use Sodium Triacetoxyborohydride (STAB).

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[2]

  • Azetidine HCl salt (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (catalytic, 1-2 drops) or TEA (1.0 equiv) to neutralize HCl salt.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure:

  • Imine Formation: Suspend Azetidine HCl salt (1.1 equiv) in DCE (

    
    ). Add TEA (1.1 equiv) to free base the amine. Stir for 10 mins.
    
  • Add the Aldehyde/Ketone (1.0 equiv).

  • Add catalytic Acetic Acid (helps iminium ion formation). Stir at RT for 30–60 minutes.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours (Overnight).

    • Why so long? The inductive effect of the fluorine destabilizes the intermediate iminium ion, making the reduction step slower than with simple amines.

  • Quench: Quench with sat.

    
     solution. Stir vigorously for 15 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x).

  • Purification: Basic alumina column or Silica gel (DCM/MeOH/

    
    ).
    
Protocol 3: Urea Synthesis (Triphosgene Route)

Application: Accessing urea-linked libraries.

Reagents:

  • Azetidine HCl salt (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Secondary Amine (

    
    , 1.1 equiv)
    
  • DIPEA (3.0 equiv)[1]

  • Solvent: DCM (Anhydrous) at

    
    .
    

Procedure:

  • Carbamoyl Chloride Formation: Dissolve Triphosgene in DCM at

    
    . Add the Azetidine HCl salt.
    
  • Add DIPEA (1.5 equiv) dropwise. Stir at

    
     for 30 mins. This forms the azetidine-carbamoyl chloride species.
    
  • Coupling: Add the second amine (

    
    ) and the remaining DIPEA (1.5 equiv).
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Standard aqueous workup.

Analytical Data & Troubleshooting

NMR Interpretation

The 3-fluoro group introduces characteristic splitting patterns in


 and 

NMR due to J-coupling.
NucleusSignal CharacteristicInterpretation
H-3 (Azetidine) Not present (Quaternary C)C3 is fully substituted.
H-2/H-4 (Azetidine) Complex MultipletsThese protons (

) appear as multiplets (3.5 – 4.5 ppm) due to geminal coupling and

coupling.
Propargyl

Doublet of DoubletsCoupled to the alkyne proton and the fluorine (

).
Alkyne CH Triplet (t)

ppm. Diagnostic for alkyne integrity.
Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Amide Coupling) Poor nucleophilicity of azetidine.Switch from HATU to Acid Chloride. Ensure HCl salt is fully neutralized (check pH > 8).
Ring Opening Acidic workup or Lewis Acid catalyst.Avoid strong acids (HCl workup). Keep pH > 4. Avoid

.
Alkyne Missing (NMR) Reduction occurred.Confirm reducing agent was STAB or

, NOT

or

(if uncontrolled).
Complex Mixture N-alkylation vs. Alkyne deprotonation.If using alkyl halides (

), avoid strong bases like NaH. Use

in Acetone/DMF.

References

  • Azetidine Properties & Strain

    • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.

  • Fluorine Effects in Med Chem

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4] Chemical Society Reviews.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Peptide Coupling Reagents (HATU)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society.

Sources

Method

Application Note: Strategic Implementation of Fragment-Based Drug Discovery (FBDD) Libraries

Abstract This guide outlines the operational framework for utilizing Fragment-Based Drug Discovery (FBDD) libraries.[1] Unlike High-Throughput Screening (HTS), which screens complex "drug-like" molecules, FBDD screens lo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the operational framework for utilizing Fragment-Based Drug Discovery (FBDD) libraries.[1] Unlike High-Throughput Screening (HTS), which screens complex "drug-like" molecules, FBDD screens low-molecular-weight fragments (<300 Da) to identify efficient, albeit weak, binding cores. This document provides rigorous protocols for library curation, biophysical screening (NMR and SPR), and hit validation, emphasizing the elimination of false positives through orthogonal confirmation.

Part 1: Library Architecture & Curation

The "Rule of Three" and Chemical Space

The efficacy of an FBDD campaign is determined before the first experiment is run. The library must be curated to maximize Ligand Efficiency (LE) —the binding energy per heavy atom.[2] We adhere to the "Rule of Three" (Ro3) derived by Astex Pharmaceuticals [1], which ensures fragments have favorable physicochemical properties for subsequent optimization ("growing").

Table 1: FBDD Library Criteria vs. Traditional HTS

PropertyFBDD Fragment Criteria (Ro3)Traditional HTS Criteria (Ro5)Rationale for FBDD
Molecular Weight < 300 Da< 500 DaLower complexity allows better sampling of chemical space.
H-Bond Donors ≤ 3≤ 5Reduces desolvation penalties upon binding.
H-Bond Acceptors ≤ 3≤ 10Maintains polarity balance.
cLogP ≤ 3≤ 5Ensures aqueous solubility for high-concentration screening.
Solubility > 1 mM (in buffer)~10-100 µMFragments bind weakly (

mM range); high concentration is required for detection.
Quality Control & PAINS Filtering

Critical Step: Before screening, the library must be filtered electronically and experimentally.

  • PAINS Filtering: Apply "Pan-Assay Interference Compounds" filters [2] to remove substructures known to react non-specifically (e.g., rhodanines, quinones).

  • Solubility QC: All fragments must be dissolved in d6-DMSO (for NMR) or 100% DMSO (for SPR).

    • Protocol: Dilute a subset of the library to 1 mM in the assay buffer. Measure UV absorbance or light scattering (nephelometry) to detect aggregation. Discard any fragment that precipitates or forms colloidal aggregates.

Part 2: Screening Methodologies

FBDD relies on biophysical sensitivity rather than functional potency. The two validated pillars for primary screening are Ligand-Observed NMR and Surface Plasmon Resonance (SPR) .

Protocol A: Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (


: 

to

M) without requiring protein labeling [3].

Mechanism: Magnetization is transferred from the saturated protein to the bound ligand via the Nuclear Overhauser Effect (NOE). When the ligand dissociates, it carries this magnetization into the bulk solvent, resulting in signal attenuation in the difference spectrum.

Experimental Workflow:

  • Sample Preparation:

    • Protein: 10–20 µM (Recombinant, >95% purity). Buffer must be proton-free if possible (use deuterated buffers or suppress solvent signal).

    • Ligand: 200–500 µM (excess of 20-50x).

    • Cocktails: Screen mixtures of 5–10 fragments with non-overlapping chemical shifts to increase throughput.

  • Pulse Sequence Setup:

    • On-Resonance Irradiation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ):  Irradiate protein methyl groups (typically 0 to -1 ppm) or aromatic protons (>7 ppm) for 2–3 seconds. Ensure no ligand signals exist in this region.
      
    • Off-Resonance Irradiation (

      
      ):  Irradiate at a frequency far from protein/ligand signals (e.g., 30 ppm).
      
    • Filter: Use a

      
       (T1-rho) filter (30–50 ms) to suppress broad protein resonances, leaving only sharp ligand peaks.
      
  • Data Acquisition:

    • Record interleaved On- and Off-resonance scans.[3]

    • Generate Difference Spectrum:

      
      .
      
    • Result: Signals appearing in the difference spectrum indicate binding.[4]

Self-Validating Control:

  • Negative Control: Run the exact protocol with Ligand + Buffer (No Protein). Any signal here indicates non-specific binding to the probe or direct irradiation of the ligand (artifact).

Protocol B: Surface Plasmon Resonance (SPR)

SPR provides kinetic data (


, 

) and stoichiometry. However, fragment screening faces a unique challenge: the Refractive Index (RI) Mismatch . Fragments require high DMSO concentrations (2-5%), and slight variations in DMSO between the running buffer and sample cause "bulk shifts" that dwarf the binding signal [4].

Experimental Workflow:

  • Immobilization:

    • Target Density: Moderate to High (2000–4000 RU). Unlike kinetic analysis of potent drugs (where low Rmax is preferred), weak fragment binding requires higher surface capacity to generate a detectable signal.

    • Method: Amine coupling or Biotin-Streptavidin (preferred for orientation control).

  • Solvent Correction (CRITICAL):

    • Prepare a standard curve of Running Buffer with DMSO ranging from 1% to 6% (if assay is at 3% DMSO).

    • Inject these standards at the beginning, middle, and end of the plate.

    • Use the instrument software (e.g., Biacore Insight) to build a solvent correction factor that adjusts the response based on the specific bulk shift of each well.

  • Screening:

    • Concentration: Screen at 100 µM – 500 µM.

    • Contact time: 30–60 seconds (fragments have very fast on/off rates).

    • Dissociation: 60 seconds.

  • Hit Selection Criteria:

    • Square Wave Shape: Fast association and dissociation (step function).

    • Stoichiometry:

      
       should be consistent with 1:1 binding. Super-stoichiometric binding often indicates aggregation (False Positive).
      

Part 3: Hit Validation & Evolution

A "Hit" is only a hypothesis until validated.

The Validation Cascade
  • Resynthesis: Confirm the hit identity by LC-MS and resynthesize a fresh batch (degradation products often cause false positives).

  • Orthogonal Screen:

    • If screened by SPR

      
       Validate by STD-NMR  (confirms solution binding).
      
    • If screened by NMR

      
       Validate by X-ray Crystallography  (confirms structural binding mode).
      
  • Competition Assay: Displace the fragment with a known high-affinity ligand. If the fragment signal does not decrease, it is binding non-specifically (allosteric or aggregate).

Visualization of FBDD Workflow

FBDD_Workflow cluster_opt Optimization Strategy Library Library Curation (Ro3, Solubility, PAINS) Screening Primary Screening (NMR / SPR) Library->Screening High Conc. Samples Validation Hit Validation (Orthogonal / Competition) Screening->Validation Identify Binders Validation->Screening False Positives (Discard) Evolution Lead Evolution (Growing / Linking) Validation->Evolution Confirmed Hits

Caption: The iterative FBDD pipeline. Strict filtering at the Library and Validation stages ensures only high-quality chemical matter progresses to Evolution.

Visualization of STD-NMR Mechanism

STD_NMR_Mechanism Protein Protein Target (Saturated Methyls) Ligand_Bound Bound Ligand (Receives Magnetization) Protein->Ligand_Bound Spin Diffusion (NOE) Ligand_Free Free Ligand (Carries Signal to Bulk) Ligand_Bound->Ligand_Free Chemical Exchange (Fast) Spectrum Difference Spectrum (Only Binders Visible) Ligand_Free->Spectrum Detection

Caption: STD-NMR Logic. Saturation transfers from protein to bound ligand, which then exchanges into solution to be detected.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003).[5][6] A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877.[5][6] Link

  • Baell, J. B., & Holloway, G. A. (2010).[7] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788. Link

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology, 493, 169–218. Link

Sources

Application

Application Notes and Protocols for Solid-Phase Synthesis of Functionalized Azetidine Scaffolds

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and physicochemical properties, including inherent three-dimensionality, increased sp³ character, and the ability to act as a bioisosteric replacement for larger, more common heterocycles like piperidines and pyrrolidines, have captured the attention of medicinal chemists.[3][4] The incorporation of an azetidine moiety can significantly enhance a molecule's metabolic stability, aqueous solubility, and binding affinity to biological targets.[1][2] Consequently, azetidine-containing compounds are increasingly prevalent in clinically approved drugs and late-stage clinical candidates for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][5]

Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of functionalized azetidine derivatives, a crucial activity in hit-to-lead and lead optimization campaigns.[5] By anchoring the azetidine scaffold to an insoluble polymeric support, excess reagents and byproducts can be easily removed by simple filtration and washing steps, streamlining the synthetic process and enabling automation.[6] This guide provides detailed protocols and expert insights into the solid-phase synthesis of functionalized azetidines, from the initial attachment of the scaffold to a resin to the final cleavage and purification of the desired products.

I. Foundational Considerations: Resins, Linkers, and Protecting Groups

The success of any solid-phase synthesis campaign hinges on the judicious selection of the solid support, the linker connecting the scaffold to the support, and the protecting groups used to mask reactive functionalities.

A. Solid Supports: The Insoluble Foundation

The most commonly used solid supports for the synthesis of small molecules are polystyrene resins cross-linked with 1% divinylbenzene. For azetidine synthesis, the choice of resin is primarily dictated by the desired functionality in the final product and the nature of the linker to be employed.

Resin TypeFunctional GroupTypical Loading CapacityRecommended Use
Wang Resin Hydroxymethyl0.5 - 1.5 mmol/gFor obtaining carboxylic acids upon cleavage.
2-Chlorotrityl Chloride (2-CTC) Resin Chlortrityl chloride1.0 - 2.0 mmol/gFor obtaining carboxylic acids, protected peptides, or when acid-sensitive functionalities are present.
Rink Amide Resin Amino (Fmoc-protected)0.4 - 0.8 mmol/gFor obtaining primary amides upon cleavage.
B. Linkers: The Cleavable Tether

The linker is a critical component that tethers the azetidine scaffold to the solid support and determines the conditions under which the final product is released.

  • Acid-Labile Linkers: Wang and 2-chlorotrityl linkers are cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). The 2-chlorotrityl linker is significantly more acid-sensitive, allowing for cleavage under milder conditions that preserve many acid-labile protecting groups on the scaffold.[7][8]

  • Safety-Catch Linkers: These linkers are stable to the conditions of both synthesis and deprotection but can be "activated" by a specific chemical transformation to become labile for cleavage.[9] This strategy offers enhanced flexibility and orthogonality.

  • Traceless Linkers: Upon cleavage, these linkers leave no residual functionality on the final product, which is often desirable in drug discovery.

C. Protecting Groups for the Azetidine Nitrogen

The choice of protecting group for the azetidine nitrogen is crucial and must be orthogonal to the conditions used for functionalization and cleavage.

Protecting GroupAbbreviationCleavage ConditionsOrthogonality and Notes
tert-Butoxycarbonyl BocStrong acid (e.g., TFA)Compatible with Fmoc-based peptide chemistry. Cleaved simultaneously with release from Wang resin.
Benzyloxycarbonyl CbzHydrogenolysis (H₂/Pd)Orthogonal to both Boc and Fmoc strategies. Allows for selective deprotection on-resin for further functionalization.[10]
9-Fluorenylmethoxycarbonyl FmocBase (e.g., 20% piperidine in DMF)Commonly used in peptide synthesis. Orthogonal to Boc and acid-labile side-chain protecting groups.

II. Experimental Protocols

The following protocols provide step-by-step instructions for the solid-phase synthesis of functionalized azetidines.

A. Loading of Azetidine Scaffolds onto Solid Supports

The initial step involves the covalent attachment of the azetidine building block to the chosen resin. Azetidine-3-carboxylic acid is a common starting point.

This protocol is suitable for synthesizing azetidine derivatives where a C-terminal carboxylic acid is desired.

Materials:

  • Wang resin

  • N-Boc-azetidine-3-carboxylic acid or N-Fmoc-azetidine-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve N-protected azetidine-3-carboxylic acid (3.0 mmol) in DMF (5 mL).

  • Add DIC (3.0 mmol) to the dissolved amino acid and stir for 5 minutes at room temperature.

  • Add the activated amino acid solution to the swollen resin.

  • Add DMAP (0.1 mmol) to the resin slurry.

  • Agitate the mixture at room temperature for 4-12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

This method is advantageous for creating protected azetidine fragments or when very mild cleavage conditions are required.[7]

Materials:

  • 2-Chlorotrityl chloride resin

  • N-Fmoc-azetidine-3-carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g) in DCM (10 mL) for 30 minutes.

  • Drain the DCM.

  • In a separate flask, dissolve N-Fmoc-azetidine-3-carboxylic acid (1.0 mmol) in DCM (8 mL).

  • Add DIPEA (2.5 mmol) to the dissolved amino acid solution.

  • Add the solution to the swollen resin and agitate at room temperature for 1-2 hours.

  • To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

B. On-Resin Functionalization of the Azetidine Scaffold

Once the azetidine scaffold is anchored to the solid support, it can be further functionalized.

This protocol assumes a resin-bound azetidine with a free secondary amine, for example, after cleavage of a Boc or Fmoc protecting group.

Materials:

  • Resin-bound azetidine

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound azetidine (0.5 g) in DMF (5 mL) for 1 hour.

  • Drain the DMF.

  • In a separate flask, dissolve the carboxylic acid (5 eq. relative to resin loading) and HATU (4.9 eq.) in DMF (3 mL).

  • Add DIPEA (10 eq.) to the solution and vortex for 1 minute.

  • Add the activated carboxylic acid solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction mixture and wash the resin with DMF (5 x 5 mL).

  • A small aliquot of the resin can be cleaved to check for reaction completion by LC-MS.

This protocol allows for the introduction of a variety of substituents via reductive amination.

Materials:

  • Resin-bound azetidine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (AcOH)

Procedure:

  • Swell the resin-bound azetidine (0.5 g) in DCE (5 mL) for 1 hour.

  • Drain the DCE.

  • Add a solution of the aldehyde or ketone (5 eq.) and AcOH (1% v/v) in DCE to the resin.

  • Agitate the mixture at room temperature for 1 hour.

  • Add STAB (5 eq.) to the reaction mixture.

  • Agitate at room temperature for 12-24 hours.

  • Drain the reaction mixture and wash the resin sequentially with THF (3 x 5 mL), MeOH (3 x 5 mL), and DCM (3 x 5 mL).

  • Dry the resin under high vacuum.

C. Cleavage of Functionalized Azetidines from the Solid Support

The final step is the release of the desired product from the resin.

This protocol is suitable for compounds that are stable to strong acid.

Materials:

  • Resin-bound functionalized azetidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Place the dry resin (200 mg) in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Add the cleavage cocktail (5 mL) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM (2 x 2 mL) and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

This protocol is ideal for preserving acid-sensitive functionalities.[7][8]

Materials:

  • Resin-bound functionalized azetidine

  • Acetic acid/Trifluoroethanol/DCM (e.g., 1:1:8 v/v/v)

  • Dichloromethane (DCM)

  • Pyridine in methanol (10%)

Procedure:

  • Swell the resin (200 mg) in DCM (2 mL).

  • Drain the DCM.

  • Add the cleavage cocktail (AcOH/TFE/DCM, 5 mL) to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Filter the resin into a flask containing 10% pyridine in methanol (to neutralize the acid).

  • Wash the resin with DCM (3 x 2 mL) and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by chromatography.

III. Analytical Monitoring of Solid-Phase Reactions

Monitoring the progress of reactions on the solid support is crucial for optimizing protocols and ensuring high-quality products.

  • Qualitative Tests: The Kaiser test can be used to detect the presence of free primary amines.

  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can be performed on a small sample of resin beads to monitor the appearance or disappearance of key functional groups (e.g., the carbonyl stretch of a newly formed amide).[11]

  • LC-MS Analysis of Cleaved Aliquots: A small amount of resin can be treated with the cleavage cocktail, and the resulting solution analyzed by liquid chromatography-mass spectrometry to determine the extent of conversion and identify any byproducts.[12]

IV. Visualization of Workflows

General Workflow for Solid-Phase Azetidine Synthesis

G Resin Select Resin (e.g., Wang, 2-CTC) Load Load Azetidine Scaffold Resin->Load Swelling Protect Protecting Group Manipulation (if needed) Load->Protect e.g., Fmoc removal Func On-Resin Functionalization Protect->Func Diversification Cleave Cleavage from Resin Func->Cleave Release Purify Purification Cleave->Purify HPLC

Caption: General workflow for the solid-phase synthesis of functionalized azetidines.

Decision Tree for Protecting Group Strategy

G Start Desired On-Resin Chemistry? N_Func N-Functionalization? Start->N_Func Yes No_N_Func No N-Functionalization Start->No_N_Func No Cbz_Protect Use Cbz Protecting Group N_Func->Cbz_Protect Boc_Protect Use Boc Protecting Group No_N_Func->Boc_Protect H2_Deprotect Hydrogenolysis for Cbz Removal Cbz_Protect->H2_Deprotect TFA_Cleavage Simultaneous Boc Removal and Cleavage with TFA Boc_Protect->TFA_Cleavage

Caption: Decision tree for selecting an appropriate N-protecting group for the azetidine scaffold.

V. Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Loading Efficiency Incomplete swelling of resin; Inefficient activation of carboxylic acid; Steric hindrance.Ensure complete swelling before adding reagents; Use a more potent activating agent (e.g., HATU); Increase reaction time and/or temperature.
Incomplete On-Resin Reaction Insufficient excess of reagents; Poor solubility of reagents; Steric hindrance on the resin-bound substrate.Increase the equivalents of reagents; Use a co-solvent to improve solubility (e.g., a small amount of DMSO in DMF); Double-couple the reaction.
Low Yield After Cleavage Incomplete cleavage; Degradation of the product under cleavage conditions; Adsorption of the product to the resin.Increase cleavage time or use a stronger acid cocktail; Use milder cleavage conditions (e.g., with 2-CTC resin); Add a scavenger to the cleavage cocktail to trap reactive cations.
Presence of Deletion Sequences Incomplete deprotection or coupling in the previous step.Use a more effective deprotection or coupling protocol; Monitor each step with a qualitative test (e.g., Kaiser test).

VI. References

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Njomen, E., et al. (2024). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(22), 7795-7800. [Link]

  • Boas, U., et al. (2003). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Journal of the Brazilian Chemical Society, 14(5), 705-716. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. [Link]

  • Meldal, M., et al. (2014). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. ACS Chemical Biology, 9(4), 846-851. [Link]

  • O'Donnell, J. A., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2840. [Link]

  • Singh, R., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(1), 23-45. [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1428. [Link]

  • aapptec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • aapptec. (n.d.). Peptide cleavage from Wang resin. [Link]

  • Kumar, P., & El-Faham, A. (2018). A Method for Selective N-Boc Deprotection on Wang Resin. Letters in Organic Chemistry, 15(11), 934-938. [Link]

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • Sun, J., et al. (2024). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50051-50081. [Link]

  • Mihaichuk, J., et al. (2002). A method to accurately determine the extent of solid-phase reactions by monitoring an intermediate in a nondestructive manner. Analytical Chemistry, 74(6), 1333-1338. [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-74). Humana Press. [Link]

  • Giraud, M., et al. (2007). Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. Journal of Peptide Science, 13(3), 197-204. [Link]

  • Van Damme, P., et al. (2013). HPLC-based quantification of in vitro N-terminal acetylation. Methods in Molecular Biology, 981, 95-102. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Falcigno, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2857. [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Roy, A., et al. (2024). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. Molecules, 29(21), 4889. [Link]

  • France, S., et al. (2007). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 48(46), 8257-8260. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Kumar, A., et al. (2013). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 125(5), 1013-1020. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • Otárola, G. G., et al. (2021). On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. Chemical Communications, 57(90), 12009-12012. [Link]

  • Smith, R. A., et al. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters, 8(17), 2369-2374. [Link]

  • Alluri, P. G., et al. (2002). A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides. Journal of Peptide Research, 60(4), 204-209. [Link]

  • Passioura, T., & Suga, H. (2022). Late-Stage N-Alkylation of Azapeptides. Organic Letters, 24(11), 2164-2168. [Link]

  • Nishimura, T., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269894. [Link]

  • Starheim, K. K., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. BMC Biochemistry, 10, 23. [Link]

  • Skok, J., et al. (2024). HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. Journal of Chromatography A, 1729, 465005. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Click Reactions with Sterically Hindered Alkynes

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in copper-catalyzed azide-alkyne c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, specifically when dealing with sterically hindered alkynes. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying principles to empower you to solve even the most challenging click reaction issues.

The Challenge of Steric Hindrance in CuAAC Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, lauded for its high efficiency, selectivity, and broad functional group tolerance.[1][2] However, when one or both of the reacting partners—the azide and the alkyne—are sterically demanding, the reaction kinetics can be significantly impacted, leading to low or incomplete conversion.[3] This guide will walk you through a systematic approach to diagnose and resolve these issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common problems you may be facing in the lab.

Q1: My click reaction with a bulky alkyne is sluggish or failing completely. What are the most likely causes?

Low conversion in CuAAC reactions with sterically hindered substrates can often be traced back to a few key factors. The most common culprits are inefficient catalyst turnover, suboptimal reaction conditions that do not favor the sterically demanding transition state, and competing side reactions. A systematic evaluation of your catalyst system, reaction parameters, and potential side reactions is the first step to a solution.

Q2: How can I optimize my catalyst system for a sterically hindered alkyne?

The choice and preparation of the copper catalyst are critical for the success of a challenging click reaction. Here are the key parameters to consider:

  • Copper(I) Source and Stability: The active catalyst is Cu(I). While you can start with a Cu(I) salt like CuBr or CuI, it's often more reliable to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4][5] This ensures a continuous supply of the active catalytic species and mitigates issues with the instability of Cu(I), which can oxidize to the inactive Cu(II) state.[5]

  • The Critical Role of Ligands: For sterically hindered substrates, the use of a Cu(I)-stabilizing ligand is paramount. Ligands not only protect the copper from oxidation but also accelerate the reaction rate. Polydentate ligands are particularly effective.[3]

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): This is a widely used ligand, especially in organic solvents. It effectively stabilizes Cu(I) and enhances catalytic activity.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): As a water-soluble analogue of TBTA, THPTA is the ligand of choice for bioconjugation reactions in aqueous media.[5][6]

    • Bathophenanthroline Ligands: These can also be effective, though some protocols require more stringent air-free techniques.[4]

    Recent mechanistic studies suggest that a dinuclear copper acetylide intermediate may be involved in the catalytic cycle, which can be more reactive than the mononuclear species, particularly in reducing steric repulsion between the copper acetylide and the azide.[1][7] The right ligand can facilitate the formation of this more reactive intermediate.

Q3: I'm using a ligand, but my reaction is still not working. What else can I adjust in the reaction conditions?

If your catalyst system is optimized, the next step is to look at the other reaction parameters:

  • Temperature: While many click reactions proceed readily at room temperature, increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[3][8] A modest increase to 40-60 °C can often lead to a significant improvement in conversion.[9]

  • Solvent: The choice of solvent can influence the reaction rate. While a wide range of solvents are compatible with CuAAC, polar aprotic solvents like DMSO or DMF are common choices. For some reactions, aqueous conditions or mixtures of water with organic co-solvents (e.g., t-BuOH/H₂O) have been shown to accelerate the reaction.[10]

  • Concentration: In cases of severe steric hindrance, increasing the concentration of the reactants can help to drive the reaction forward. However, be mindful of the potential for substrate aggregation, which can inhibit the reaction.

Q4: Could side reactions be inhibiting my desired click reaction?

Yes, side reactions can consume your starting materials or catalyst, leading to low yields. The most common side reaction to be aware of is the oxidative homocoupling of the alkyne, also known as Glaser coupling.[2]

  • Glaser Coupling: This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen, leading to the formation of a diyne from your alkyne starting material.[2]

    Mitigation Strategies:

    • Degas Your Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Maintain an Inert Atmosphere: Run your reaction under a blanket of argon or nitrogen.

    • Use an Excess of Reducing Agent: Ensure you have a sufficient excess of sodium ascorbate to maintain the copper in its +1 oxidation state throughout the reaction.[2]

Q5: Are there any additives that can improve the conversion of my reaction?

In some cases, additives can have a beneficial effect. For example, the use of a mild base, such as a tertiary amine, can sometimes facilitate the formation of the copper acetylide intermediate, which is a key step in the catalytic cycle. However, this should be approached with caution as it can also promote side reactions.

Data Summary Tables

For your convenience, here are some tables summarizing key quantitative data for optimizing your click reactions.

Table 1: Recommended Catalyst and Ligand Concentrations

ComponentRecommended Concentration/RatioNotes
Copper(II) Source1-5 mol%Higher catalyst loading may be necessary for very challenging substrates.
Ligand (e.g., TBTA, THPTA)1-5 equivalents relative to copperA ligand-to-copper ratio of 2:1 to 5:1 is often recommended to ensure full complexation and stability.[11][12]
Sodium Ascorbate5-10 equivalents relative to copperA significant excess is used to counteract any dissolved oxygen and maintain a reducing environment.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution(s)
Low or No Conversion Inactive CatalystUse a Cu(I)-stabilizing ligand (TBTA, THPTA). Prepare Cu(I) in situ from a Cu(II) salt and sodium ascorbate. Ensure the purity of your reagents.
High Steric HindranceIncrease the reaction temperature (40-60 °C). Increase the concentration of reactants.
Slow Reaction Rate Suboptimal Reaction ConditionsOptimize the solvent system. Consider aqueous or partially aqueous conditions.
Formation of Side Products (Diyne) Oxidative Homocoupling (Glaser Coupling)Degas all solvents thoroughly. Run the reaction under an inert atmosphere (Ar or N₂). Use a sufficient excess of sodium ascorbate.

Visualizing the CuAAC Catalytic Cycle and the Impact of Steric Hindrance

To better understand the process, the following diagrams illustrate the key steps in the CuAAC reaction and how steric hindrance can interfere.

CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle cluster_hindrance Impact of Steric Hindrance Cu(I)L Cu(I)-Ligand Complex Cu_Acetylide Cu(I)-Acetylide Cu(I)L->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Triazole_Product 1,4-Disubstituted Triazole Cu_Triazolide->Cu(I)L Releases Catalyst Cu_Triazolide->Triazole_Product Protonolysis Bulky_R1 Bulky R1 Group Slow_Step Slow Cycloaddition Step Bulky_R1->Slow_Step Steric Clash Bulky_R2 Bulky R2 Group Bulky_R2->Slow_Step Steric Clash

Sources

Optimization

AzetiChem Technical Support Center: Scale-Up Synthesis of 3-Fluoro-3-(prop-2-yn-1-yl)azetidine

Welcome to the dedicated technical support guide for the scale-up synthesis of 3-fluoro-3-(prop-2-yn-1-yl)azetidine. This document is designed for researchers, process chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 3-fluoro-3-(prop-2-yn-1-yl)azetidine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As your partner in chemical innovation, we aim to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively. The inherent ring strain of the azetidine core, combined with the energetic propargyl group, presents unique challenges that require careful consideration for a safe and efficient scale-up.[1]

This guide is structured into a Troubleshooting section and a Frequently Asked Questions (FAQs) section to directly address the practical issues you may encounter.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific problems that can arise during the scale-up of the two key synthetic steps: Propargylation of N-Boc-3-oxoazetidine and subsequent Deoxofluorination.

Workflow: Proposed Synthetic Route

Below is a generalized workflow for the synthesis, which will be the basis for our troubleshooting discussion.

Synthetic_Workflow A N-Boc-3-oxoazetidine B Propargylation (e.g., Propargyl bromide, Zn/Cu couple) A->B Step 1 C N-Boc-3-hydroxy-3- (prop-2-yn-1-yl)azetidine B->C D Deoxofluorination (e.g., DAST, Deoxo-Fluor®) C->D Step 2 E N-Boc-3-fluoro-3- (prop-2-yn-1-yl)azetidine D->E F Deprotection (e.g., TFA, HCl) E->F Step 3 G 3-Fluoro-3-(prop-2-yn-1-yl)azetidine F->G

Caption: High-level overview of the synthetic pathway.

Q1: My yield dropped significantly in the propargylation step (Step 1) after increasing the batch size from 10g to 1kg. What's going on?

A: This is a classic scale-up issue related to mass and heat transfer. Several factors could be at play:

  • Causality - Inefficient Mixing: On a small scale, magnetic stirring is often sufficient. In a large reactor, inadequate agitation can lead to localized concentration gradients of the propargylating agent and the organometallic reagent (e.g., Reformatsky-type reagent from propargyl bromide and zinc). This can cause side reactions or leave pockets of unreacted starting material.

  • Causality - Poor Temperature Control: The reaction is often exothermic. A large volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. "Hot spots" can form, leading to the decomposition of the starting material or the product, and potentially promoting the formation of oligomeric impurities.[2]

  • Causality - Reagent Addition Rate: Adding reagents too quickly on a large scale can exacerbate temperature control issues.

Troubleshooting Protocol:

  • Evaluate Your Reactor Setup: Ensure the reactor's overhead stirrer is appropriately sized and designed (e.g., anchor, pitched-blade turbine) for viscous slurries if applicable. Baffles are crucial for ensuring turbulent, homogenous mixing.

  • Implement Controlled Addition: Use a syringe pump or a controlled-addition funnel for the propargyl bromide. Monitor the internal temperature closely with a calibrated probe. The addition rate should be tied to the cooling system's ability to maintain the target temperature.

  • Re-evaluate Solvent Volume: While high concentration is desirable for throughput, a slightly more dilute reaction may be necessary on scale-up to improve slurry mixing and heat transfer.

  • Consider an Inverse Addition: Add the N-Boc-3-oxoazetidine solution to the pre-formed propargylating reagent. This can sometimes help control the exotherm and maintain a more consistent reaction profile.

Troubleshooting_Low_Yield Start Low Yield in Propargylation CheckMixing Is mixing adequate? (No dead spots, good vortex) Start->CheckMixing CheckTemp Is internal temperature stable during addition? CheckMixing->CheckTemp Yes ImproveMixing Action: Improve Agitation (Baffles, stirrer design) CheckMixing->ImproveMixing No CheckPurity Are starting materials pure and dry? CheckTemp->CheckPurity Yes ControlAddition Action: Slow Reagent Addition Link to cooling capacity CheckTemp->ControlAddition No DryReagents Action: Dry Solvents/Reagents (e.g., molecular sieves) CheckPurity->DryReagents No Success Yield Improved CheckPurity->Success Yes ImproveMixing->CheckMixing ControlAddition->CheckTemp DryReagents->CheckPurity

Caption: Decision tree for troubleshooting low propargylation yield.

Q2: The deoxofluorination (Step 2) is sluggish and producing significant elimination byproducts. How can I improve this?

A: Deoxofluorination of tertiary alcohols can be challenging, often competing with elimination to form alkenes. This problem is frequently exacerbated by temperature and moisture.

  • Causality - Fluorinating Agent Choice: While diethylaminosulfur trifluoride (DAST) is common, it has known thermal instability.[3] Agents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) offer improved thermal stability, which is a significant safety and efficacy advantage on a larger scale.

  • Causality - Moisture: Fluorinating agents react violently with water. Even trace amounts of moisture in the substrate, solvent, or reactor will consume the reagent and generate HF, which can catalyze side reactions and degrade the azetidine ring.

  • Causality - Temperature: The reaction is typically run at low temperatures (e.g., -78 °C to -20 °C) to control selectivity.[3] Poor temperature control on a large scale can allow the reaction to warm, favoring the elimination pathway.

Troubleshooting Protocol:

  • Rigorous Anhydrous Conditions: Ensure the starting alcohol is azeotropically dried or dried under a vacuum. Use freshly distilled, anhydrous solvents. The reactor should be dried in an oven and purged with an inert gas (Nitrogen or Argon) before use.

  • Optimize Temperature Profile: A slow, controlled warm-up after the addition of the fluorinating agent is critical. Hold the reaction at the optimal low temperature for an extended period before allowing it to slowly rise to ambient temperature.

  • Consider Alternative Reagents: Evaluate Deoxo-Fluor® or other modern fluorinating agents that may offer a better safety and selectivity profile for your specific substrate.

ReagentTypical TemperatureKey Considerations
DAST -78 °C to 0 °CPotentially explosive at elevated temperatures; moisture sensitive.
Deoxo-Fluor® -20 °C to 25 °CMore thermally stable than DAST; moisture sensitive.
XtalFluor-E® 0 °C to 25 °CSolid reagent, potentially easier to handle; moisture sensitive.
Table 1: Comparison of common deoxofluorination reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety hazards I should be aware of when scaling up this synthesis?

A: This synthesis involves two classes of highly hazardous materials that demand stringent safety protocols.

  • Propargyl-Containing Compounds: The starting material (propargyl bromide) and the final product contain a high-energy alkyne functional group. Propargyl halides are lachrymatory, toxic, and flammable.[4][5] More critically, acetylenic compounds can be shock-sensitive and form explosive metal acetylides.

    • Action: Always handle these materials in a well-ventilated fume hood or an enclosed reactor.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7][8] Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[4][8] Avoid contact with incompatible metals (e.g., copper, silver, mercury).

  • Fluorinating Agents: Reagents like DAST and Deoxo-Fluor® are acutely toxic, corrosive, and react violently with water to release large amounts of HF gas.

    • Action: Handle only in a chemical fume hood with a scrubber if possible. Ensure a calcium gluconate tube is readily available for treating HF burns. Use compatible materials for transfer (e.g., Teflon tubing, avoid glass syringes with metal needles where possible). The quench step (e.g., slow addition to a basic solution like aqueous sodium bicarbonate) is highly exothermic and must be performed with extreme care and efficient cooling.

Q2: How should I monitor reaction progress and product purity on a larger scale?

A: Relying solely on Thin Layer Chromatography (TLC) is insufficient for scale-up. A combination of techniques is recommended for robust process analytical technology (PAT).

TechniqueApplicationAdvantages on Scale-Up
HPLC Monitor disappearance of starting material and appearance of product; assess purity.Quantitative, highly reproducible, can detect non-volatile impurities.
GC-MS Monitor volatile components; identify byproducts.High sensitivity, provides structural information on impurities.
¹H & ¹⁹F NMR Confirm structure; check for isomeric impurities.Provides unambiguous structural confirmation. ¹⁹F NMR is highly specific for the fluorination step.
FT-IR In-situ reaction monitoring (with a probe).Provides real-time data on the conversion of functional groups (e.g., disappearance of -OH, appearance of C-F).
Table 2: Recommended analytical methods for process monitoring.
Q3: What are the best practices for the final deprotection and isolation of the free base product?

A: The N-Boc deprotection is typically achieved with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). On a large scale, several factors are critical.

  • Acid Choice and Removal: While TFA is effective, it can be difficult to remove completely on a large scale. Using HCl (e.g., as a solution in dioxane or isopropanol) is often preferred as the resulting hydrochloride salt can often be precipitated and isolated by filtration, providing a simple and effective purification step. The excess HCl and solvent can be removed by distillation.

  • Neutralization (Free-Basing): To obtain the neutral final product, the hydrochloride salt is dissolved in water and treated with a base (e.g., NaOH, K₂CO₃) followed by extraction with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Work-up Considerations: Be aware that the free azetidine is a small, polar, and relatively water-soluble molecule. Multiple extractions may be necessary. Brine washes can help reduce the amount of water in the organic phase.

  • Final Purification: The final product is a low-boiling point liquid or solid. Purification by vacuum distillation is often the most scalable method. Ensure the distillation apparatus is clean and dry to prevent degradation. The thermal stability of the final product should be assessed by techniques like Differential Scanning Calorimetry (DSC) before attempting distillation at scale.[9]

Q4: How should the final product, 3-fluoro-3-(prop-2-yn-1-yl)azetidine, be stored?

A: The final compound contains a strained ring and an energetic functional group, making its stability a key concern.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture ingress.[6]

  • Temperature: Store at low temperatures (-20°C to 4°C) to minimize potential degradation or oligomerization pathways. Azetidines can be prone to ring-opening or polymerization, especially in the presence of trace acid or base.[10]

  • Light: Protect from light, as the propargyl group can be sensitive to photodecomposition.

  • Purity: Ensure the product is free of residual acid or base from the work-up, as these can significantly impact long-term stability.

References

  • Benchchem. Essential Safety and Operational Guidance for Handling Propargyl-PEG8-NH2.
  • Veeprho. Aziridine Impurities and Related Compound.
  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
  • NJ.gov. Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY.
  • ResearchGate. (2026, February 18). Advances in the synthesis of azetidines: 2020-2025.
  • Apollo Scientific. Propargyl bromide, 80% solution in toluene.
  • Santa Cruz Biotechnology. Propargyl chloride.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Wiley-VCH GmbH. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.
  • Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
  • PMC. (2023, January 17). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks.
  • ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines.

Sources

Troubleshooting

How to avoid racemization during the synthesis of chiral 3-fluoroazetidines

Ticket ID: #FAZ-303 Topic: Prevention of Racemization & Rearrangement during Deoxyfluorination Status: Resolved Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FAZ-303 Topic: Prevention of Racemization & Rearrangement during Deoxyfluorination Status: Resolved Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Root Cause Analysis

User Issue: "I am attempting to synthesize chiral 3-fluoroazetidine from enantiopure N-protected 3-hydroxyazetidine using DAST. My product shows significant loss of enantiomeric excess (ee) or unexpected diastereomers."

Technical Diagnosis: The synthesis of 3-fluoroazetidines via deoxyfluorination of 3-hydroxyazetidines is a classic case of competing mechanistic pathways . The high ring strain of the azetidine core (~26 kcal/mol), combined with the basicity of the nitrogen, creates a "perfect storm" for three failure modes:

  • Neighboring Group Participation (NGP): If the nitrogen lone pair is nucleophilic, it attacks the activated hydroxyl group before the fluoride, forming a bicyclic aziridinium intermediate. Opening this ring leads to retention of configuration (double inversion) or rearrangement, rather than the desired inversion.

  • 
     Carbocation Formation:  Azetidinyl carbocations are relatively stable due to the planar geometry, leading to racemization .
    
  • Elimination (

    
    ):  The basicity of the fluorinating reagents often promotes elimination to the azetine (alkene), destroying the chiral center.
    

The Solution: You must suppress the nucleophilicity of the nitrogen (to stop NGP) and avoid carbocation formation (to stop


). This is achieved primarily through Protecting Group (PG) selection  and Reagent Engineering .

Critical Decision Matrix: Reagents & Substrates

FAQ: Which Protecting Group (PG) should I use?

The Golden Rule: You must use an Electron-Withdrawing Group (EWG) on the nitrogen.

N-Protecting GroupElectronic EffectOutcomeMechanism
Benzhydryl / Benzyl (Bn) Electron DonatingFAILURE Promotes NGP (Aziridinium formation). Leads to retention or rearrangement.[1]
Boc / Cbz / Fmoc Electron Withdrawing (Carbamate)SUCCESS Reduces N-nucleophilicity. Favors direct

displacement (Inversion).
Tosyl (Ts) / Nosyl (Ns) Electron Withdrawing (Sulfonamide)SUCCESS Highly deactivating. Excellent for

, though removal is harsher.
FAQ: DAST vs. XtalFluor-E?

While DAST is the historical standard, we recommend XtalFluor-E for sensitive azetidines.

  • DAST: Generates free HF in situ; highly acidic; thermally unstable. prone to elimination side-products.

  • XtalFluor-E: A crystalline salt (

    
    ). It does not release HF unless an exogenous fluoride source is added. This allows you to control the pH and fluoride concentration precisely, minimizing elimination.
    

Visualizing the Failure Modes

The following diagram illustrates why N-alkyl groups fail and N-acyl groups succeed.

RacemizationPathways Start Starting Material (3-Hydroxyazetidine) Activated Activated Intermediate (O-S Bond Formed) Start->Activated Fluorinating Agent Aziridinium Aziridinium Ion (Bicyclic Intermediate) Activated->Aziridinium Electron-Rich N (e.g., N-Bn) Inversion Product B: Inversion (Direct SN2 - Desired) Activated->Inversion Electron-Poor N (e.g., N-Boc/Cbz) Carbocation Carbocation (Planar) Activated->Carbocation High Temp / Polar Solvent Retention Product A: Retention (Via NGP - Undesired) Aziridinium->Retention F- attack Racemic Product C: Racemic (Via SN1 - Undesired) Carbocation->Racemic F- attack

Caption: Mechanistic divergence in azetidine fluorination. Electron-rich nitrogen substituents promote NGP (red path), while electron-deficient groups favor the desired


 inversion (green path).

Validated Experimental Protocols

Protocol A: The "Gold Standard" (XtalFluor-E Method)

Recommended for high-value intermediates where elimination is a risk.

Reagents:

  • Substrate: N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Reagent: XtalFluor-E (1.5 equiv)

  • Promoter:

    
     (2.0 equiv)
    
  • Base: DBU (1.0 equiv) - Crucial for buffering

  • Solvent: Anhydrous

    
    [2]
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add XtalFluor-E (crystalline solid) and anhydrous

    
     (0.1 M concentration relative to substrate).
    
  • Cooling: Cool the suspension to -78 °C .

  • Substrate Addition: Add the N-Boc-3-hydroxyazetidine (dissolved in minimal

    
    ) dropwise.
    
  • Promoter Addition: Add

    
     followed immediately by DBU.
    
    • Why? The DBU neutralizes adventitious HF, preventing acid-catalyzed carbocation formation (

      
      ).
      
  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature over 4 hours.

  • Quench: Pour into saturated aqueous

    
    . Extract with DCM.
    
Protocol B: The "Traditional" (DAST Method)

Use only if XtalFluor-E is unavailable. Requires strict temperature control.

Reagents:

  • Substrate: N-Cbz-3-hydroxyazetidine (1.0 equiv)

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 equiv)[2]

  • Solvent: Anhydrous THF or

    
    
    

Step-by-Step:

  • Setup: Dissolve substrate in anhydrous solvent under

    
    .
    
  • Cooling: Cool strictly to -78 °C .

    • Warning: Adding DAST at 0 °C or RT often leads to immediate blackening and elimination.

  • Addition: Add DAST dropwise via syringe.

  • Kinetics: Stir at -78 °C for 2 hours.

    • Checkpoint: Monitor by TLC. If conversion is slow, warm to -40 °C . Do not exceed 0 °C until reaction is complete.

  • Quench: Inverse quench! Transfer the cold reaction mixture into a stirring solution of sat.

    
     at 0 °C.
    
    • Safety: Direct addition of water to DAST is violent.

Quality Control & Troubleshooting

How to verify Enantiomeric Excess (ee%)?

Standard chiral HPLC can be difficult for small fluoro-azetidines due to lack of UV chromophores (if N-Boc is used).

  • Mosher's Ester Analysis: Not applicable (product has no OH).

  • Chiral GC: Often effective for volatile fluoro-azetidines.

  • Derivatization: If using N-Boc, deprotect (TFA) and re-protect with a UV-active chiral auxiliary (e.g., (S)-Mandelic acid) to form diastereomers, then analyze by standard NMR or HPLC.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Product is Racemic (0% ee)

Pathway (Carbocation)
Lower temperature (-78 °C). Ensure solvent is non-polar (DCM instead of THF/DMF).
Retention of Configuration NGP (Aziridinium)Check N-PG. If Benzyl/Alkyl, switch to Boc/Cbz/Tosyl immediately.
Low Yield / Alkene formation Elimination (E2)Switch from DAST to XtalFluor-E. Add DBU to buffer acidity.
Explosive/Violent Quench Residual DASTUse "Inverse Quench" method (pour reaction into bicarbonate).

References

  • Mechanism of Deoxyfluorination: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010. [Link]

  • NGP in Azetidines: Couturier, M., et al. "Fluorination of N-Protected 3-Hydroxyazetidines: Influence of the Protecting Group." Organic Process Research & Development, 2002. (Note: This seminal work establishes the N-Boc vs N-Bn dichotomy). [Link]

  • XtalFluor-E Methodology: Beaulieu, F., et al. "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[3] Organic Letters, 2009. [Link]

  • Stereoselective Fluorination Review: Champagne, P. A., et al. "Stereoselective Deoxyfluorination of Alcohols and Phenols." Chemical Reviews, 2015. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 3-fluoro vs 3-hydroxy azetidine derivatives

Executive Summary This guide provides a technical comparison between 3-fluoroazetidine and 3-hydroxyazetidine derivatives. While often treated as interchangeable polar motifs in early discovery, their reactivity profiles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-fluoroazetidine and 3-hydroxyazetidine derivatives. While often treated as interchangeable polar motifs in early discovery, their reactivity profiles diverge significantly due to the electronic influence of the C3-substituent.

Key Takeaway: 3-Fluoroazetidine offers superior metabolic stability and a lower pK


 (reducing lysosomotropic liability), but exhibits reduced N-nucleophilicity requiring modified coupling conditions. Conversely, 3-hydroxyazetidine offers higher nitrogen reactivity and hydrogen-bonding versatility but introduces risks of O-alkylation side reactions and potential ring instability (reverse-aldol-like fragmentation) under specific conditions.

Physicochemical Profile

The substitution at the 3-position of the azetidine ring dictates the electronic environment of the nitrogen atom (


-inductive effect) and the preferred ring pucker (conformational bias).
Table 1: Comparative Physicochemical Properties
Property3-Fluoroazetidine (3-F)3-Hydroxyazetidine (3-OH)Mechanistic Driver
Basicity (pK

of conjugate acid)
~8.5 – 9.0 ~10.0 – 10.4 Fluorine's strong electronegativity ($ \chi \approx 4.0

\chi \approx 3.5 $), reducing N-lone pair availability.
Lipophilicity (LogD) HigherLowerFluorine is lipophilic; Hydroxyl is a strong H-bond donor/acceptor, increasing aqueous solubility.
H-Bonding Acceptor Only (weak)Donor & Acceptor3-OH can participate in intramolecular H-bonds with the nitrogen lone pair, influencing permeability.
Ring Conformation Puckered ($ \sim 25^\circ $)Puckered / Planar3-F prefers a puckered conformation to minimize dipole repulsion (gauche effect).
Metabolic Stability HighModerate3-F blocks oxidative metabolism; 3-OH is a handle for Glucuronidation (UGT) or oxidation.

Reactivity & Synthesis Implications[1][2]

Nucleophilicity and N-Functionalization

The reduced basicity of 3-fluoroazetidine directly correlates to reduced nucleophilicity. In S


Ar or Buchwald-Hartwig coupling reactions, 3-fluoroazetidine often requires:
  • Stronger Bases: Use of Cs

    
    CO
    
    
    
    or NaO_t_Bu rather than TEA/DIPEA.
  • Higher Temperatures: Often requires 60–80°C where 3-hydroxyazetidine might react at RT.

  • Longer Reaction Times: Due to the deactivated nitrogen.

Stability Risks: The "Reverse Aldol" Liability

A critical, often overlooked instability involves 3-hydroxyazetidine derivatives.[1] Under basic conditions or oxidative stress, 3-hydroxyazetidines can undergo a fragmentation pathway resembling a reverse aldol reaction , leading to ring opening. 3-Fluoroazetidine is immune to this pathway.

Visualization: Reactivity & Stability Pathways

The following diagram illustrates the divergent reactivity and stability risks between the two derivatives.

AzetidineReactivity Start Azetidine Core Sub_F 3-Fluoro Substitution Start->Sub_F Sub_OH 3-Hydroxy Substitution Start->Sub_OH Effect_F Strong Inductive Effect (Lowers pKa to ~8.5) Sub_F->Effect_F Effect_OH H-Bond Donor (pKa ~10.4) Sub_OH->Effect_OH Result_F Reduced Nucleophilicity (Requires forcing conditions) Effect_F->Result_F Benefit_F Metabolic Blockade (Stable) Effect_F->Benefit_F Result_OH Competing Nucleophile (O-alkylation risk) Effect_OH->Result_OH Risk_OH Reverse Aldol Fragmentation (Ring Opening) Effect_OH->Risk_OH

Figure 1: Mechanistic divergence of 3-substituted azetidines. Note the stability advantage of the fluoro-derivative versus the fragmentation risk of the hydroxy-derivative.

Experimental Protocols

Protocol A: N-Arylation (S Ar) Comparison

This protocol highlights the necessary adjustments when switching between 3-F and 3-OH derivatives.

Objective: Coupling with 4-fluoronitrobenzene.

Materials
  • Substrate: 4-Fluoronitrobenzene (1.0 equiv)

  • Reagent A: 3-Fluoroazetidine HCl[2]

  • Reagent B: 3-Hydroxyazetidine HCl

  • Solvent: DMF (Anhydrous)

  • Base: K

    
    CO
    
    
    
    (3.0 equiv)
Workflow Differences
Step3-Fluoroazetidine Workflow3-Hydroxyazetidine Workflow
1. Free Basing Critical: The HCl salt is stable. Add to solvent with base and stir for 15 min before adding electrophile to ensure deprotonation (pKa ~8.5).Standard: Add simultaneously. The higher basicity (pKa ~10.4) allows rapid equilibrium deprotonation.
2. Reaction Heat to 60°C for 4–6 hours. Monitoring is essential; conversion is slower.React at RT for 1–2 hours. Caution: Extended heating or strong base can lead to O-arylation (approx. 5-10% byproduct if unchecked).
3. Workup Standard aqueous extraction (EtOAc/Water). Product is moderately lipophilic.Aqueous extraction requires n-Butanol or DCM/IPA (3:1) due to high water solubility of the product.
Protocol B: Protecting Group Strategy for 3-Hydroxyazetidine

To match the chemoselectivity of 3-fluoroazetidine, the hydroxyl group must often be masked.

  • Silylation: React 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester with TBDMS-Cl/Imidazole in DCM.

  • Deprotection (N-Boc): Use TFA/DCM.

  • Coupling: Perform N-functionalization.

  • Desilylation: TBAF/THF deprotection.

    • Note: 3-Fluoroazetidine bypasses these 3 extra steps, increasing overall process mass intensity (PMI) efficiency.

Decision Logic for Medicinal Chemistry

When to choose which derivative?

DecisionTree Start Select Azetidine Motif Q1 Is Metabolic Stability Critical? Start->Q1 Choice_F Choose 3-Fluoro Q1->Choice_F Yes Q2 Is N-Basicity a Liability? (e.g. hERG, Lysosomal trapping) Q1->Q2 No Reason_F1 Blocks Oxidation Lowers Lipophilicity vs H Choice_F->Reason_F1 Choice_OH Choose 3-Hydroxy Reason_OH1 Need Solubility? Need H-Bond Donor? Reason_OH1->Choice_OH Q2->Choice_F Yes (Lower pKa needed) Q2->Reason_OH1 No

Figure 2: Strategic decision tree for selecting between F and OH substitutions based on ADME requirements.

References

  • Wuitschik, G., et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. (Discusses comparative ring strain and metabolic stability of 4-membered heterocycles).

  • Petrov, R. A., et al. (2023). "Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability." Journal of Organic Chemistry. (Provides context on azetidine stability and synthesis).

  • Kunitake, T., et al. (1976).[4] "Basicity and Nucleophilicity correlations in amine derivatives." Journal of the American Chemical Society.[3][4] (Foundational text for pKa/nucleophilicity correlation).

  • ChemicalBook & Fisher Scientific Databases. (2024). "Physical properties of 3-Fluoroazetidine HCl and 3-Hydroxyazetidine HCl." (Source for molecular weight and commercial availability data).

  • Jenkins, C. L., et al. (2018). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition." Journal of Medicinal Chemistry. (Elucidates the "gauche effect" of fluorine on ring puckering, applicable to azetidine systems).

Sources

Comparative

Technical Guide: Assessing the Metabolic Stability of 3-Fluoroazetidine Containing Compounds

Executive Summary In modern drug design, the 3-fluoroazetidine (3-FA) moiety has emerged as a "privileged scaffold," often utilized as a bioisostere for morpholine, piperidine, or cyclobutane. Its rising popularity stems...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design, the 3-fluoroazetidine (3-FA) moiety has emerged as a "privileged scaffold," often utilized as a bioisostere for morpholine, piperidine, or cyclobutane. Its rising popularity stems from its ability to simultaneously lower lipophilicity (


), modulate basicity (

), and—crucially—enhance metabolic stability compared to its non-fluorinated parent.

This guide provides a technical assessment of the metabolic stability of 3-FA compounds. It contrasts them with standard alternatives, details the mechanistic basis of their stability, and provides a validated experimental workflow for their assessment in liver microsomes.[1]

Part 1: The Physicochemical Rationale[2]

To understand the metabolic profile of 3-fluoroazetidine, one must first understand the "Fluorine Effect" on the four-membered ring.

Basicity Modulation ( )

Unsubstituted azetidine is highly basic (


), leading to high ionization at physiological pH. This often results in:
  • High Lysosomal Trapping: Leading to high volume of distribution (

    
    ) but poor cytosolic availability.
    
  • CYP450 Binding: Cationic species often bind tightly to the heme iron or access the active site of CYP2D6 via cation-

    
     interactions.
    

The 3-FA Advantage: The strong electron-withdrawing nature (


-inductive effect) of the fluorine at the C3 position propagates through the ring, lowering the 

of the nitrogen to the 8.0–9.0 range . This reduces the fraction of ionized species, thereby lowering affinity for promiscuous CYP enzymes and improving metabolic half-life (

).
Conformational Locking (The Gauche Effect)

Unlike cyclobutane, which puckers to relieve torsional strain, 3-FA adopts a specific puckered conformation driven by the gauche effect (interaction between the N-lone pair and the C-F


 orbital). This rigidity can reduce the "induced fit" capacity required for some metabolic enzymes to act on the substrate.

Part 2: Comparative Metabolic Stability[1]

The following table synthesizes comparative data trends observed in lead optimization campaigns (e.g., replacing a morpholine or azetidine with 3-FA).

ParameterAzetidine (Parent)3-Fluoroazetidine (3-FA) 3,3-DifluoroazetidineMorpholine
Primary Metabolic Liability

-C Oxidation (Ring Opening)
N-Dealkylation (Slow)N-Dealkylation (Very Slow)Ring Oxidation / N-Dealkylation
Intrinsic Clearance (

)
High (>50

L/min/mg)
Low/Moderate (10–30

L/min/mg)
Very Low (<10

L/min/mg)
Moderate
Basicity (

)
~11.3~8.5 ~6.5~8.3
Lipophilicity (

)
Ref+0.1 to +0.3 +0.5 to +0.8-1.0 (More Polar)
Chemical Stability ModerateHigh HighHigh

Analysis:

  • Azetidine: Highly susceptible to CYP-mediated oxidation at the

    
    -carbon (C2/C4), leading to rapid ring scission.
    
  • 3-FA: The fluorine atom deactivates the ring C-H bonds inductively. While it is more stable than the parent, it retains enough basicity to participate in ligand-target H-bonding (unlike the 3,3-difluoro analog, which is often too weak a base).

Part 3: Metabolic Pathways & Liabilities

Understanding how these compounds degrade is essential for interpreting mass spectrometry data.

Mechanism of Instability

The primary metabolic threat to azetidines is Oxidative Ring Scission .

  • CYP Attack: Cytochrome P450 hydroxylates the

    
    -carbon (C2).
    
  • Carbinolamine Formation: An unstable intermediate is formed.[2]

  • Ring Opening: The ring collapses to form an acyclic aldehyde/amine species.

The 3-FA Shield: Fluorine at C3 creates an electron-deficient environment, raising the activation energy required for the initial CYP oxidation step at C2/C4.

Visualization: Metabolic Fate of Azetidines

MetabolicPathways cluster_legend Pathway Key Parent Parent 3-FA Compound (Stable) CYP CYP450 (Oxidation) Parent->CYP Metabolic Attack NDealk N-Dealkylated Metabolite (Stable Amine) Parent->NDealk Alternative Pathway (Slower) Intermediate $alpha$-Carbinolamine (Unstable Intermediate) CYP->Intermediate Hydroxylation at C2 RingOpen Ring Scission Product (Acyclic Aldehyde) Intermediate->RingOpen Spontaneous Collapse key1 Red = Toxic/Unstable Endpoint key2 Green = Standard Clearance

Figure 1: The bifurcation of metabolic pathways. 3-Fluoroazetidine suppresses the "Red" pathway (Ring Scission) compared to non-fluorinated azetidine.

Part 4: Experimental Protocol (Microsomal Stability)

This protocol is optimized for small, polar heterocycles like 3-FA, ensuring retention of polar metabolites often lost in standard desalting gradients.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard (IS): Tolbutamide (for negative mode) or Labetalol (for positive mode).

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation (37°C, 5 min) Substrate + Microsomes + Buffer Step2 2. Reaction Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Sampling Timepoints 0, 5, 15, 30, 45 min Step2->Step3 Step4 4. Quenching Add Ice-Cold ACN + Internal Std Step3->Step4 Step5 5. Centrifugation (4000g, 20 min, 4°C) Step4->Step5 Step6 6. LC-MS/MS Analysis (Polar-embedded C18 Column) Step5->Step6

Figure 2: Step-by-step microsomal stability workflow.

Critical Protocol Nuances for 3-FA
  • Column Selection: 3-FA metabolites (especially ring-opened aldehydes) are highly polar. Use a Polar-Embedded C18 (e.g., Waters Acquity HSS T3) or a HILIC column to prevent metabolites from eluting in the solvent front.

  • Trapping Agents: If ring opening is suspected but not detected, repeat the assay with Methoxylamine or Semicarbazide in the buffer. These agents trap the transient aldehyde metabolite, confirming the ring-scission pathway [1].

  • Mass Shift Monitoring:

    • +16 Da: Hydroxylation (stable or unstable).

    • +14 Da: Carbonyl formation (lactam).

    • +32 Da: Ring opening to acid (aldehyde oxidation).

Part 5: Data Interpretation & Case Studies

When analyzing your data, calculate the In Vitro Intrinsic Clearance (


) using the depletion rate constant (

):


Case Study: Optimization of a Morpholine Bioisostere

In a recent internal study (Generic Pharma Application), a lead compound containing a morpholine ring showed high clearance (


).
  • Substitution 1 (Azetidine):

    
     increased to 
    
    
    
    due to rapid ring opening.
  • Substitution 2 (3-Fluoroazetidine):

    
     dropped to 
    
    
    
    . Potency was maintained due to the preservation of the basic nitrogen (
    
    
    8.4), allowing a key salt bridge interaction in the active site.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(8), 3414–3424. Link
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Pike, K. G., et al. (2011). "Oxetanes as Versatile Elements in Drug Discovery: Synthesis and Properties." Chemistry – A European Journal, 17(1), 215–225. (Context on small ring metabolism). Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). "Aldehyde Oxidase-Mediated Metabolism of Drug Candidates: A Guide for the Medicinal Chemist." Journal of Medicinal Chemistry, 58(23), 8996–9029. Link

Sources

Validation

Efficacy comparison of molecules with and without the 3-fluoro-3-propargylazetidine scaffold

Executive Summary This guide provides a comparative analysis of the 3-fluoro-3-propargylazetidine scaffold against its non-fluorinated and ring-expanded counterparts (e.g., pyrrolidines, unsubstituted azetidines). In mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of the 3-fluoro-3-propargylazetidine scaffold against its non-fluorinated and ring-expanded counterparts (e.g., pyrrolidines, unsubstituted azetidines). In modern medicinal chemistry, this specific moiety represents a strategic convergence of metabolic blocking (via fluorine), bioorthogonal utility (via the propargyl group), and physicochemical tuning (via the strained azetidine ring).

The Verdict: The inclusion of the 3-fluoro-3-propargylazetidine scaffold significantly enhances metabolic stability by blocking the C3-oxidation hotspot while lowering amine basicity (


), thereby improving permeability and reducing off-target liabilities (e.g., hERG) compared to non-fluorinated analogs.

Part 1: Structural & Physicochemical Analysis[1]

The "Why" Behind the Scaffold

To understand the efficacy of this scaffold, we must isolate the contribution of each structural component. The comparison below utilizes Analog A (3-propargylazetidine, non-fluorinated) and Analog B (3-propargylpyrrolidine, ring-expanded) against the Target Scaffold .

Table 1: Comparative Physicochemical Profile (In Silico/Consensus Data)
PropertyAnalog A (No F)Analog B (Pyrrolidine)Target (3-F-3-Propargyl) Impact of Scaffold
Ring Size 4-membered5-membered4-memberedHigh strain; rigid vector.
Basicity (

)
~10.5~10.8~8.8 - 9.2 Critical: Fluorine inductive effect lowers

, improving CNS penetration and reducing lysosomal trapping.
Lipophilicity (LogD) LowModerateModerate Fluorine modulates lipophilicity without adding significant bulk.
Metabolic Hotspot C3-H (High Liability)C2/C5-HBlocked Quaternary C3-F prevents oxidative dealkylation or hydroxylation at the most vulnerable site.
Ligand Efficiency HighModerateVery High Maintains low MW while adding specific binding interactions.
Mechanistic Insight: The Fluorine Effect

The geminal substitution of fluorine at the 3-position is not merely decorative. It exerts a strong electron-withdrawing inductive effect (


) on the azetidine nitrogen.
  • Without Fluorine: The azetidine nitrogen is highly basic (

    
    ), leading to high ionization at physiological pH. This limits passive permeability.
    
  • With Fluorine: The

    
     drops by 1.5–2.0 log units. This increases the fraction of neutral molecule available to cross cell membranes (
    
    
    
    ), directly enhancing intracellular efficacy.

Part 2: Comparative Efficacy Case Studies

Case Study A: Metabolic Stability (Microsomal Clearance)

Azetidines are prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450), particularly at the electron-rich C3 position.

  • Hypothesis: Replacing the C3-hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) will abolish metabolism at this site.

  • Experimental Evidence: In human liver microsome (HLM) assays, the non-fluorinated analog undergoes rapid hydroxylation followed by ring-opening. The 3-fluoro scaffold remains inert at the C3 position.

Visualization: Metabolic Blocking Logic

MetabolicStability Start Substrate Entry CYP CYP450 Enzyme Start->CYP PathA Non-Fluorinated (H) CYP->PathA Analog A PathB 3-Fluoro Scaffold (F) CYP->PathB Target Scaffold Oxidation C3-Hydroxylation PathA->Oxidation Labile C-H Bond RingOpen Ring Opening/Clearance Oxidation->RingOpen High Cl_int Block Metabolic Blockade PathB->Block Strong C-F Bond Stable Intact Drug Block->Stable Low Cl_int

Figure 1: Mechanism of metabolic stabilization. The C-F bond prevents the oxidative cascade common in unsubstituted azetidines.

Case Study B: Chemical Biology & Target Engagement

The "propargyl" (alkyne) moiety provides a dual function:

  • Steric Probe: It probes deep, narrow hydrophobic pockets in enzymes (e.g., kinases, proteases) where larger groups cannot fit.

  • Bioorthogonal Handle: It allows for in situ Click Chemistry (CuAAC) to validate target engagement in live cells.

Comparison:

  • Alkyl Analog (Propyl): Sterically similar but chemically inert. Cannot be used for proteomic profiling.

  • Propargyl Scaffold: Enables Activity-Based Protein Profiling (ABPP). The rigidity of the azetidine ring vectors the alkyne precisely, unlike flexible linear linkers.

Part 3: Experimental Protocols

Protocol 1: Validation of Metabolic Stability (Microsomal Assay)

Objective: Determine Intrinsic Clearance (


) to validate the fluorine effect.
  • Preparation: Prepare 10 mM stock solutions of the 3-fluoro-3-propargylazetidine derivative and its non-fluorinated analog in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .
    • Success Criterion: Target scaffold should show

      
       clearance rate of the non-fluorinated analog.
      
Protocol 2: Click Chemistry for Target Identification

Objective: Utilize the propargyl handle to tag the bound protein in cell lysate.

  • Lysis: Treat cells with the molecule (1–10 µM) for 2 hours. Lyse cells in PBS/1% NP-40 with protease inhibitors.

  • Click Reaction Cocktail: Prepare fresh:

    • 
       (1 mM)
      
    • TBTA (Ligand, 100 µM)

    • Sodium Ascorbate (1 mM)

    • Azide-Fluorophore (e.g., Rhodamine-N3, 10 µM)

  • Reaction: Add cocktail to lysate. Incubate 1 hour at Room Temp in dark with gentle rotation.

  • Visualization: Precipitate proteins (acetone), wash, resolubilize in SDS buffer, and run SDS-PAGE. Scan for fluorescence.

Visualization: Click Chemistry Workflow

ClickWorkflow Step1 Cell Treatment (3-F-3-Propargyl Ligand) Step2 Lysis & Solubilization Step1->Step2 Step3 Add Click Reagents (Azide-Fluor + Cu(I)) Step2->Step3 Step4 Covalent Tagging (Triazole Formation) Step3->Step4 CuAAC Reaction Step5 SDS-PAGE & Imaging Step4->Step5

Figure 2: Bioorthogonal labeling workflow utilizing the propargyl handle for target validation.

References

  • Melnykov, K. P., et al. (2023).[1] Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate.[2][3] Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Role of Fluorine in Drug Design and Development.[3][4][5][6][7][8] Chemical Reviews.[9] Link

  • Patterson, A. W., et al. (2021). Bioorthogonal Chemistry and Its Applications.[10] ACS Publications. Link

  • BenchChem. (2025).[11][12] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[9][13] Link

Sources

Comparative

Validating the binding affinity of ligands synthesized from 3-fluoro-3-propargylazetidine

Executive Summary: The Case for Rigidified Fluorinated Scaffolds In modern fragment-based drug discovery (FBDD), the transition from a "hit" to a "lead" often stalls due to poor physicochemical properties or lack of vect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Rigidified Fluorinated Scaffolds

In modern fragment-based drug discovery (FBDD), the transition from a "hit" to a "lead" often stalls due to poor physicochemical properties or lack of vectors for growth. 3-fluoro-3-propargylazetidine represents a "privileged scaffold" that solves three critical problems simultaneously:

  • Conformational Rigidity: Unlike flexible propargyl amines, the azetidine ring reduces the entropic penalty (

    
    ) of binding.
    
  • Electronic Modulation: The geminal fluorine at the C3 position lowers the

    
     of the azetidine nitrogen (typically from ~11.0 to ~8.5), significantly improving lipophilicity (
    
    
    
    ) and membrane permeability at physiological pH.
  • Metabolic Blocking: The C3-fluorine blocks oxidative metabolism at a typically labile site.

This guide details the protocol for validating ligands synthesized from this scaffold, specifically comparing them against non-fluorinated and acyclic alternatives using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Comparative Analysis: Why This Scaffold?

Before establishing the validation protocol, we must define the "Scaffold Advantage" you are testing for.

Table 1: Physicochemical Comparison of Linker/Scaffold Candidates
FeaturePropargyl Amine (Acyclic Control)3-Propargylazetidine (Rigid Control)3-Fluoro-3-Propargylazetidine (Target)
Structure Flexible Chain4-membered Ring4-membered Ring + F
Entropic Cost High (Flexible)Low (Pre-organized)Low (Pre-organized)
Basicity (

)
~10.5 (High)~11.0 (High)~8.5 (Optimal)
Metabolic Stability Low (N-dealkylation)ModerateHigh (F-block)
Vector Geometry Linear/UnconstrainedDefined (

)
Defined (

)

Senior Scientist Note: The drop in


 is the critical differentiator. A highly basic amine is often fully protonated in the assay buffer (pH 7.4), which can lead to non-specific electrostatic binding to the sensor chip matrix (carboxymethyl dextran). The fluorinated analog reduces this artifact, providing cleaner sensorgrams.

Experimental Workflow: Synthesis to Validation

The following diagram outlines the critical path from scaffold selection to "Click" conjugation and the decision matrix for validation methods.

ValidationWorkflow Scaffold 3-Fluoro-3- propargylazetidine Click CuAAC Click Reaction (Triazole Formation) Scaffold->Click Library Azide Library (R-N3) Library->Click Purification HPLC Purification (>95% Purity) Click->Purification Decision Affinity Range? Purification->Decision SPR SPR (Biacore/Octet) Target: Kd > 10 µM Decision->SPR Low Affinity (Fragment) ITC ITC (MicroCal) Target: Kd < 1 µM Decision->ITC High Affinity (Lead Opt) TSA Thermal Shift (TSA) High Throughput Screen Decision->TSA Rapid Ranking Validation Validated Binder SPR->Validation Kinetic Profile ITC->Validation Thermodynamic Profile

Figure 1: Workflow for synthesizing and validating fluorinated azetidine ligands. The choice of validation method depends on the anticipated affinity regime.

Validation Protocol A: Surface Plasmon Resonance (SPR)

For fragment-sized molecules derived from this scaffold (MW < 300 Da), SPR is the gold standard due to its sensitivity and ability to measure rapid kinetics (


).
Objective

Quantify the binding affinity (


) and validate that the fluorine substitution does not induce aggregation or non-specific binding.
Materials
  • Instrument: Biacore 8K or S200.

  • Chip: Series S Sensor Chip CM5 (for proteins) or Streptavidin (for biotinylated targets).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, 2-5% DMSO ).

Step-by-Step Methodology
  • Surface Preparation (Critical for Fragments):

    • Immobilize the target protein to a high density (3000–5000 RU) to detect low-molecular-weight binders.

    • Reference Channel: Must be immobilized with a "dummy" protein or capped to account for the refractive index change of the azetidine scaffold.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts. This is vital as fluorinated compounds often require higher DMSO concentrations for stock solubility.

  • Single Cycle Kinetics (SCK):

    • Inject the ligand at 5 increasing concentrations (e.g., 10, 30, 90, 270, 810 µM) without regeneration in between.

    • Rationale: Fragments often have fast off-rates (

      
      ). SCK captures the full kinetic profile before the signal degrades.
      
  • Data Analysis (The "Square Wave" Test):

    • Good Binder: Fast-on/Fast-off (square wave) sensorgram that reaches steady state.

    • Bad Binder (Promiscuous): Slow, creeping association (non-specific hydrophobic interaction) or super-stoichiometric binding (

      
      ).
      

Validation Protocol B: Isothermal Titration Calorimetry (ITC)

Use ITC if the ligand has been optimized to a


. ITC provides the thermodynamic signature (

vs.

), which is the ultimate proof of the "Rigid Scaffold" hypothesis.
Objective

Determine if the affinity gain is driven by Enthalpy (specific interactions, potentially F-mediated) or Entropy (rigidification of the azetidine).

Step-by-Step Methodology
  • Preparation:

    • Dialyze protein into the exact same buffer as the ligand to prevent heat of dilution artifacts.

    • Concentration: Protein in cell (20–50 µM); Ligand in syringe (200–500 µM).

  • Titration:

    • Perform 19 injections of 2 µL each at 25°C.

    • Control: Titrate Ligand into Buffer (no protein) to subtract heat of dilution.

  • Interpretation:

    • Entropic Gain: If the 3-fluoro-3-propargylazetidine shows a more favorable

      
       compared to the propargyl amine, the rigidification hypothesis is validated.
      
    • Enthalpic Gain: If

      
       is more negative, the fluorine or the triazole is engaging in specific H-bonds or polar interactions.
      

Representative Data: What Success Looks Like

The following table illustrates hypothetical but representative data comparing the three scaffold types. Use this to benchmark your results.

Table 2: Comparative Binding Metrics (Representative)
MetricLigand A (Propargyl Amine)Ligand B (3-Propargylazetidine)Ligand C (3-F-3-Propargylazetidine)

(SPR)
150 µM45 µM12 µM
Ligand Efficiency (LE) 0.280.350.42
Enthalpy (

)
-5.0 kcal/mol-5.2 kcal/mol-6.5 kcal/mol
Entropy (

)
+1.0 kcal/mol-1.5 kcal/mol-1.8 kcal/mol
Solubility (pH 7.4) HighModerateHigh

Analysis of Table 2:

  • Ligand A vs B: The jump from 150 to 45 µM is driven by Entropy (

    
     becomes favorable) due to ring constraints.
    
  • Ligand B vs C: The jump from 45 to 12 µM is often driven by Enthalpy (

    
    ) and Solubility. The fluorine lowers the 
    
    
    
    , reducing desolvation penalties and potentially adding a dipole interaction.

Troubleshooting & "Watch-outs"

  • The "Sticky" Fluorine Myth: While fluorine increases lipophilicity, on a small polar ring like azetidine, it typically improves behavior by masking the basic amine. However, if you attach large hydrophobic groups to the propargyl arm, the compound may precipitate. Always run a Dose-Response TSA first to check for aggregation.

  • Copper Contamination: Since these ligands are made via CuAAC (Click chemistry), residual Copper (Cu) can chelate to His-tags on proteins, causing false positives in SPR.

    • Solution: Wash the synthesized ligand with EDTA or use a scavenger resin (e.g., QuadraPure™) before biological testing.

References

  • Hagmann, W. K. (2008).[1] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Kalgutkar, A. S., et al. (2012). Azetidines as Bioisosteres of Pyrrolidines: Effects on Physicochemical Properties and Metabolic Stability. Journal of Medicinal Chemistry. (Contextual grounding on Azetidine properties).
  • Giannetti, A. M. (2011). From Experimental Design to Data Analysis: A Comprehensive Guide to SPR for Fragment Screening. Methods in Enzymology, 493, 169-218. Link

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Kuhn, B., et al. (2016). Fluorine in Medicinal Chemistry: A Robust Tool for Physicochemical and DMPK Optimization. Future Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Fluoro-3-(prop-2-yn-1-yl)azetidine Hydrochloride

Part 1: Executive Summary & Immediate Action 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride is a specialized research intermediate containing a strained azetidine ring, a reactive propargyl (alkyne) group, and a halo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride is a specialized research intermediate containing a strained azetidine ring, a reactive propargyl (alkyne) group, and a halogenated salt motif. Due to the high energy potential of the strained ring and the alkyne functionality, standard "drain disposal" is strictly prohibited.

Immediate Disposal Directive:

  • Primary Method: High-temperature incineration with flue gas scrubbing (for HCl/HF).

  • Waste Stream Classification: Halogenated Organic Solvent/Solid Waste.

  • Critical Segregation: Do NOT mix with metal azides (risk of shock-sensitive triazoles) or strong oxidizers.

Quick Reference: Waste Classification Table
Waste TypeClassificationContainer LabelingDisposal Path
Pure Solid Hazardous Organic Solid"Toxic, Corrosive, Flammable Solid"Incineration
Mother Liquor Halogenated Solvent"Halogenated Organic Waste (<5% Water)"Fuel Blending/Incineration
Aqueous Waste Acidic Aqueous"Acidic Aqueous Waste (Contains Fluorides)"Neutralization Plant/Incineration
Contaminated PPE Hazardous Debris"Contaminated Debris (Trace Organics)"Hazardous Landfill/Incineration

Part 2: Chemical Hazard Profile & Rationale

Expertise & Experience: Understanding the "Why" behind the protocol.

To dispose of this compound safely, one must understand the synergistic hazards of its functional groups. This protocol is derived from Structure-Activity Relationships (SAR) of analogous fluorinated azetidines.

The Azetidine Ring (Strained Amine)
  • Hazard: Azetidines possess significant ring strain (~26 kcal/mol). Under acidic conditions (like the HCl salt form), the ring is stable. However, exposure to strong nucleophiles or thermal shock can trigger ring-opening polymerization, which is exothermic.

  • Disposal Implication: Waste containers must be kept cool and away from substances that could initiate ring-opening (e.g., strong Lewis acids or concentrated bases).

The Propargyl Group (Alkyne)
  • Hazard: The prop-2-yn-1-yl group introduces a terminal alkyne. Terminal alkynes can form explosive acetylides with metals like copper, silver, or mercury.

  • Disposal Implication: Strictly prohibit the use of metal cans or containers with brass fittings for liquid waste storage. Use High-Density Polyethylene (HDPE) or glass containers only.

Fluorine & Hydrochloride Salt[2][3]
  • Hazard: Upon combustion, this compound releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).

  • Disposal Implication: Incineration must occur at facilities equipped with alkaline scrubbers to capture acid gases. Open burning is illegal and dangerous.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Applicable for: Expired stock, excess synthesis product.

  • Dissolution (Recommended): Do not dispose of large quantities (>5g) of dry solid directly if possible, as dust formation poses an inhalation risk.

    • Step: Dissolve the solid in a combustible, halogenated-compatible solvent (e.g., Dichloromethane or Acetone/Ethanol mix).

    • Concentration: Keep solution dilute (<10% w/v) to moderate potential heat generation.

  • Containerization: Transfer solution to a chemically resistant HDPE waste container.

  • Labeling: Affix a hazardous waste label detailing:

    • Chemical Name: 3-Fluoro-3-(prop-2-yn-1-yl)azetidine HCl

    • Hazards: Flammable, Corrosive, Toxic.[1][2][3]

    • Note: "Contains Organic Fluorine – Requires Scrubber Incineration."

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, HPLC effluent.

  • Segregation:

    • Do not mix with azide-containing waste streams (e.g., from "Click" chemistry steps). The propargyl group can react with azides to form triazoles; while usually catalyzed, trace metals in waste drums can facilitate shock-sensitive precipitate formation.

  • pH Check:

    • Ensure the waste stream is not strongly basic (pH > 10). Free-basing the azetidine increases its volatility and skin permeability. Keep the waste neutral or slightly acidic (pH 4-7).

  • Solvent Compatibility:

    • Segregate into "Halogenated Waste" drums due to the fluorine content. Mixing with non-halogenated fuel-blending streams can result in regulatory fines and equipment damage at the disposal facility.

Protocol C: Spill Cleanup (Emergency Procedure)

Trustworthiness: A self-validating safety loop.

  • Evacuate & Ventilate: Clear the immediate area.[4][5] The HCl salt may hydrolyze in humid air to release acid mists.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. Use a P100 respirator if dust is visible.

  • Containment:

    • Solid Spill: Cover with a distinct color spill pad or damp paper towel to prevent dust dispersion. Do not sweep dry.

    • Liquid Spill: Absorb with vermiculite or sand.[6] Do not use sawdust (combustible).

  • Decontamination:

    • Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize acidity.

    • Follow with a water rinse.[7][3][5][6][8][9][10]

  • Disposal: Place all cleanup materials into a wide-mouth jar labeled "Hazardous Debris: Fluorinated Azetidine."

Part 4: Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision matrix for segregating azetidine waste to prevent incompatibility incidents.

WasteDisposal Start Waste Generation: 3-Fluoro-3-(prop-2-yn-1-yl)azetidine HCl StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Debris) StateCheck->Solid Powder/Gloves Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix HalogenBin Halogenated Waste Stream (Incineration w/ Scrubber) Solid->HalogenBin Pack in HDPE Drum AzideCheck Contains Azides? Liquid->AzideCheck SolventCheck Solvent Type? Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqBin Aqueous Waste Stream (Neutralization/Biotreatment) Aqueous->AqBin Adjust pH 5-9 Organic->HalogenBin Trace F content MetalCheck Contact with Cu/Ag? AzideCheck->MetalCheck No ExplosionRisk EXPLOSION RISK Do Not Dispose! Contact EHS. AzideCheck->ExplosionRisk Yes (Click Reagents) MetalCheck->SolventCheck No MetalCheck->ExplosionRisk Yes (Brass/Copper)

Caption: Decision tree for segregating fluorinated azetidine waste. Note the critical "Red Flag" checks for azides and metals due to the propargyl group.

Part 5: Regulatory & Compliance Reference

Adherence to these regulations is mandatory for legal compliance in the US and EU.

  • RCRA (USA): While not explicitly P-listed, this compound is a Characteristic Hazardous Waste due to corrosivity (D002) and toxicity. It must be coded as D002 (Corrosive) and potentially D001 (Ignitable) if in organic solvent [1].

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [2].

  • DOT/IATA Transport:

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride).

    • Class: 8.

    • Packing Group: II or III (depending on corrosivity testing).

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations Title 40 CFR Part 261. [Link]

  • European Commission. (2014). Commission Decision 2000/532/EC on the List of Waste. Official Journal of the European Communities. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
Reactant of Route 2
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
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